Ile-Ser
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKGYNQQAUNRN-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427404 | |
| Record name | CHEBI:74078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6403-14-1 | |
| Record name | CHEBI:74078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Isoleucyl-Serine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid L-serine. While the biological roles of its constituent amino acids are well-established, the specific physiological and signaling functions of the Isoleucyl-Serine dipeptide remain largely unexplored. Classified as an "expected" metabolite in the Human Metabolome Database, it is considered an intermediate in protein catabolism but has not yet been definitively identified in human tissues or biofluids.[1] This guide synthesizes the current, albeit limited, knowledge on Isoleucyl-Serine, explores the potential biological significance inferred from its constituent amino acids, and discusses related enzymatic pathways. It aims to provide a foundational resource for researchers interested in the underexplored landscape of dipeptide biology and to stimulate future investigations into the potential roles of Isoleucyl-Serine in health and disease.
Introduction to Isoleucyl-Serine
Isoleucyl-Serine is a dipeptide formed through the condensation of L-isoleucine and L-serine. As a product of incomplete protein digestion or catabolism, it represents a transient molecular entity.[1] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess unique physiological or cell-signaling properties.[1] The biological activities of Isoleucyl-Serine, however, have not been characterized.
Physicochemical Properties
A summary of the computed physicochemical properties of Isoleucyl-Serine and its isomer, Seryl-Isoleucine, is presented in Table 1. These properties are crucial for understanding the potential bioavailability, transport, and interactions of these dipeptides.
| Property | Isoleucyl-Serine | Seryl-Isoleucine | Reference |
| Molecular Formula | C9H18N2O4 | C9H18N2O4 | [2][3] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [2][3] |
| Monoisotopic Mass | 218.12665706 Da | 218.12665706 Da | [2][3] |
| XLogP3 | -3.3 | -3.7 | [2][3] |
| Polar Surface Area | 113 Ų | 113 Ų | [2][3] |
| Hydrogen Bond Donors | 4 | 4 | [2] |
| Hydrogen Bond Acceptors | 5 | 5 | [2] |
Potential Biological Significance Inferred from Constituent Amino Acids
The biological roles of L-isoleucine and L-serine may provide insights into the potential functions of Isoleucyl-Serine.
L-Isoleucine
L-isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and muscle metabolism. It is known to play a role in regulating the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.[4]
L-Serine
L-serine is a non-essential amino acid with diverse metabolic functions. It is a precursor for the biosynthesis of numerous essential molecules, including:
Furthermore, the D-enantiomer of serine, D-serine, functions as a neuromodulator by co-activating NMDA receptors in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[5][7]
Isoleucyl-tRNA Synthetase (IleRS): A Related Enzyme of Interest
While distinct from the dipeptide, Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme that specifically recognizes L-isoleucine and attaches it to its cognate tRNA, a critical step in protein synthesis.[8] Due to its essential role, IleRS is a target for the development of novel antimicrobial agents.[8]
IleRS and Signaling Pathways
Recent research has implicated IleRS in cellular signaling pathways beyond its canonical role in protein synthesis. Upregulation of IleRS has been shown to promote vascular smooth muscle cell dysfunction through the p38 MAPK and PI3K signaling pathways.[9] Inhibition of IleRS was found to reduce the incidence of angiotensin II-induced abdominal aortic aneurysm in mice, suggesting a potential therapeutic target.[9]
Caption: IleRS-mediated signaling in vascular smooth muscle cells.
Experimental Protocols: High-Throughput Screening for IleRS Inhibitors
Given the interest in IleRS as a drug target, high-throughput screening (HTS) assays have been developed to identify inhibitors.[8]
Luminescence-Based Enzymatic HTS Assay
This protocol is adapted from ATP consumption assays. As IleRS consumes ATP during the aminoacylation of tRNA, the amount of available ATP for a coupled luciferase reaction decreases, leading to a lower light output. Inhibitors of IleRS will result in a higher luminescent signal.[8]
Workflow:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Enzyme and Substrate Addition: Add a master mix containing IleRS, tRNA, and L-isoleucine.
-
Reaction Initiation: Add ATP to start the aminoacylation reaction.
-
Detection: Add a luciferase/luciferin reagent mix to consume the remaining ATP and produce a luminescent signal.
-
Signal Measurement: Measure luminescence intensity using a plate reader.
-
Data Analysis: Normalize data and calculate percent inhibition.
Caption: Workflow for a luminescence-based HTS assay for IleRS inhibitors.
Serine Biosynthesis Pathways
The biosynthesis of L-serine is crucial for cellular metabolism and occurs through several pathways. The phosphorylated pathway of serine biosynthesis (PPSB) is a key route.
Caption: The phosphorylated pathway of L-serine biosynthesis.
Quantitative Data
Direct quantitative data on the biological effects of Isoleucyl-Serine is not currently available. However, quantitative analysis of its constituent amino acids is common. Table 2 presents example concentrations of D- and L-serine in human serum.
| Analyte | Concentration in Non-AD Human Serum (μmol/L) | Concentration in AD Human Serum (μmol/L) | Reference |
| D-Serine | 1.80 ± 0.06 | 2.07 ± 0.07 | [10] |
| L-Serine | 131.3 ± 8.9 | 123.2 ± 4.9 | [10] |
Future Research Directions
The biological significance of Isoleucyl-Serine remains an open field of investigation. Future research should focus on:
-
Detection and Quantification: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in biological tissues and fluids.
-
Functional Assays: Investigating the effects of Isoleucyl-Serine on various cell types, including neurons, muscle cells, and immune cells, to elucidate potential signaling or metabolic roles.
-
Transport and Metabolism: Characterizing the transporters responsible for Isoleucyl-Serine uptake and the enzymes involved in its metabolism.
-
Therapeutic Potential: Exploring whether Isoleucyl-Serine has any therapeutic potential in conditions where the metabolism of isoleucine or serine is dysregulated.
Conclusion
Isoleucyl-Serine is a dipeptide whose biological significance is yet to be determined. While insights can be drawn from the well-established roles of L-isoleucine and L-serine, direct experimental evidence for the function of the dipeptide is lacking. The study of related enzymes like Isoleucyl-tRNA synthetase has revealed intriguing connections between amino acid metabolism and cellular signaling, suggesting that dipeptides like Isoleucyl-Serine may also possess unappreciated biological activities. This guide provides a comprehensive overview of the current state of knowledge and aims to serve as a catalyst for future research into this enigmatic molecule.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. Isoleucylserine | C9H18N2O4 | CID 14426033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ser-Ile | C9H18N2O4 | CID 71429009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ile-Ser Dipeptide: A Technical Guide to Investigating Potential Cell-Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Isoleucyl-Serine (Ile-Ser) represents a largely unexplored molecule within the vast landscape of cellular signaling. While direct research on its specific signaling pathways is nascent, the known biological roles of its constituent amino acids, Isoleucine and Serine, provide a strong foundation for hypothesizing its potential involvement in critical cellular processes. This technical guide outlines potential cell-signaling pathways involving the this compound dipeptide, provides detailed experimental protocols for investigation, and presents hypothetical models to stimulate further research and drug development efforts.
Introduction: The Untapped Potential of Dipeptides in Cell Signaling
Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized for their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects.[1] They can be absorbed intact into the bloodstream and tissues, suggesting they may act as signaling molecules.[2] The this compound dipeptide, composed of the essential amino acid Isoleucine and the functionally critical amino acid Serine, is of particular interest due to the fundamental roles these residues play in protein structure and function. Serine, with its hydroxyl group, is a key site for phosphorylation, a cornerstone of signal transduction.[3] Isoleucine is a hydrophobic amino acid crucial for protein folding and stability.[4] This guide explores the hypothetical signaling cascades that may be influenced by the this compound dipeptide.
Hypothetical Cell-Signaling Pathways Involving this compound
Given the lack of direct experimental evidence, we propose two primary hypothetical pathways based on the known functions of Serine and the general mechanisms of peptide signaling.
Modulation of Protein Kinase Cascades
Serine residues are primary targets for phosphorylation by protein kinases, a process that can activate or inhibit signaling pathways. The this compound dipeptide could potentially act as a competitive inhibitor or an allosteric modulator of specific kinases or phosphatases.
A hypothetical pathway could involve the Mitogen-Activated Protein Kinase (MAPK) cascade, which is central to cell proliferation, differentiation, and survival. This compound might influence the phosphorylation state of key components like ERK, JNK, or p38.
Interaction with Cell Surface Receptors
Small peptides can act as ligands for G-protein coupled receptors (GPCRs) or other cell surface receptors, initiating intracellular signaling cascades.[5] The this compound dipeptide could potentially bind to an orphan receptor, leading to the activation of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).
Quantitative Data from Related Dipeptide Studies
While no quantitative data exists for this compound, studies on similar dipeptides provide a framework for the types of effects that might be observed.
| Dipeptide | Cell Line | Assay | Finding |
| Serine-glycine-betaine | MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 of 8.9 µmol/L |
| Serine-glycine-betaine | HCT-116 (Colon Cancer) | MTT Assay | IC50 of 15.16 µmol/L |
| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | [3H]Gly-Gln Uptake | 2-fold increase in Vmax of transport[6] |
| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | Western Blot | >2-fold increase in Pept-1 protein mass[6] |
| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | Northern Blot | 3-fold increase in Pept-1 mRNA abundance[6] |
Detailed Experimental Protocols for Investigation
To elucidate the potential signaling roles of the this compound dipeptide, a systematic experimental approach is required.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to a specific disease model) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound dipeptide in sterile PBS or cell culture medium. Add the dipeptide to the cells at a range of concentrations (e.g., 1 µM to 1 mM). Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Kinase Activation
Objective: To assess the effect of this compound on the phosphorylation state of key signaling proteins (e.g., ERK, Akt).
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Receptor Binding Assay
Objective: To determine if this compound binds to cell surface receptors.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a high-expressing cell line (or a cell line transfected with a candidate orphan GPCR).
-
Radiolabeling (optional but recommended): Synthesize a radiolabeled version of the this compound dipeptide (e.g., with ³H or ¹²⁵I).
-
Binding Reaction: Incubate the cell membranes with the radiolabeled this compound in a binding buffer. To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and perform saturation and competition binding experiments to determine the binding affinity (Kd) and receptor density (Bmax).
Conclusion and Future Directions
The this compound dipeptide remains a molecule of high interest with unexplored potential in cell signaling. The hypothetical pathways and experimental protocols outlined in this guide provide a robust framework for initiating research into its biological functions. Future investigations should focus on identifying specific molecular targets, elucidating the downstream cellular responses, and exploring its therapeutic potential in various disease models. The systematic approach described herein will be crucial in uncovering the role of this simple yet potentially powerful dipeptide in the complex language of cellular communication.
References
- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dipeptide: Predicted Physiological Roles of Isoleucyl-Serine in Mammals
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid isoleucine and the non-essential amino acid serine. While the direct physiological roles of Isoleucyl-Serine in mammals remain largely unexplored, with the Human Metabolome Database classifying it as an "expected" metabolite from protein catabolism that has not yet been identified in human tissues or biofluids, its constituent amino acids are integral to a multitude of critical biological processes.[1] This technical guide will delve into the predicted physiological significance of Isoleucyl-Serine by examining the well-established functions of isoleucine and serine, and the emerging understanding of dipeptides as potential signaling molecules. We will explore hypothetical signaling pathways, propose experimental frameworks for investigation, and present key data on its constituent amino acids to provide a foundational resource for researchers and professionals in drug development interested in the untapped potential of this dipeptide.
Introduction: The Untapped Potential of Dipeptides
Dipeptides, the simplest peptides, are composed of two amino acids linked by a peptide bond. Traditionally viewed as transient intermediates in protein digestion and metabolism, there is a growing body of evidence suggesting that some dipeptides possess distinct bioactive properties, including roles in cell signaling.[1][2] While most are rapidly hydrolyzed into their constituent amino acids, certain dipeptides can be absorbed intact and exert physiological effects.[2] The dipeptide Isoleucyl-Serine is of particular interest due to the diverse and crucial functions of its components, isoleucine and serine.
Predicted Physiological Roles Based on Constituent Amino Acids
The potential functions of Isoleucyl-Serine can be inferred from the known roles of its constituent amino acids.
The Influence of Isoleucine
Isoleucine is an essential branched-chain amino acid (BCAA) with well-documented roles in:
-
Immune Function: Isoleucine is critical for maintaining immune function, including the health of immune organs and the activity of immune cells.[3] It has been shown to induce the expression of host defense peptides, such as β-defensins, which are key components of the innate immune system.[3]
-
Metabolic Regulation: As a BCAA, isoleucine is involved in protein synthesis, fatty acid metabolism, and glucose transport.[3]
-
Cellular Signaling: Isoleucine can influence signaling pathways such as the p38 MAPK and PI3K pathways, which are involved in cellular stress responses, differentiation, and apoptosis.[4]
The Versatility of Serine
Serine is a non-essential amino acid that plays a central role in a vast array of metabolic and signaling pathways:
-
Biosynthesis: Serine is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), phospholipids, and sphingolipids.[5][6][7] It is also a major source of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[8][9]
-
Neurotransmission: D-serine, synthesized from L-serine in the brain, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity, learning, and memory.[10] L-serine supplementation has shown potential in treating neurological disorders associated with NMDA receptor hypofunction.[11]
-
Metabolic Health: Altered serine metabolism has been implicated in metabolic diseases such as diabetes.[12][13] L-serine supplementation has been shown to improve glucose homeostasis and reduce complications of diabetic neuropathy in animal models.[13][14]
Quantitative Data on Constituent Amino Acids
While no quantitative data exists for Isoleucyl-Serine, the following tables summarize key metabolic and physical properties of its constituent amino acids, which would be crucial for predicting the behavior of the dipeptide.
| Property | Isoleucine | Serine |
| Molar Mass | 131.17 g/mol | 105.09 g/mol |
| Classification | Essential, Branched-Chain Amino Acid (BCAA) | Non-essential Amino Acid |
| Key Metabolic Roles | Protein synthesis, glucose metabolism, fatty acid metabolism, immune function[3] | Biosynthesis of proteins, nucleotides, sphingolipids; neurotransmission[5][7][10] |
| Associated Diseases | - | Diabetic neuropathy, neurodegenerative disorders, some cancers[7][9][12][14] |
Table 1: Key Properties of Isoleucine and Serine
Predicted Signaling Pathways for Isoleucyl-Serine
Based on the signaling roles of its constituent amino acids and the general mechanisms of dipeptide action, we can propose several hypothetical signaling pathways for Isoleucyl-Serine.
Modulation of Immune Response Pathways
Given the role of isoleucine in immunity, Isoleucyl-Serine could potentially modulate immune responses.
Caption: Predicted modulation of immune cell signaling by Isoleucyl-Serine.
Neuromodulatory Effects via Serine Metabolism
Isoleucyl-Serine, upon hydrolysis, would release serine, which can be converted to D-serine in the brain and act on NMDA receptors.
Caption: Hypothetical pathway for Isoleucyl-Serine's effect on neurotransmission.
Proposed Experimental Protocols
To investigate the predicted physiological roles of Isoleucyl-Serine, a series of in vitro and in vivo experiments are necessary.
Synthesis and Purification of Isoleucyl-Serine
Objective: To obtain pure Isoleucyl-Serine for biological assays.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-based SPPS chemistry.
-
Start with a pre-loaded Serine resin (e.g., Fmoc-Ser(tBu)-Wang resin).
-
Deprotect the Fmoc group using a piperidine solution.
-
Couple Fmoc-Isoleucine-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Repeat the deprotection and coupling steps if extending the peptide chain.
-
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized Isoleucyl-Serine using mass spectrometry (MS) and analytical HPLC.
In Vitro Assessment of Biological Activity
Objective: To determine if Isoleucyl-Serine has direct effects on mammalian cells.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., macrophage cell lines like RAW 264.7 for immune studies, neuronal cell lines like SH-SY5Y for neurobiology studies).
-
Treatment: Treat the cells with varying concentrations of purified Isoleucyl-Serine. Include controls with equimolar concentrations of isoleucine, serine, and a combination of both to distinguish the effects of the dipeptide from its constituent amino acids.
-
Assays:
-
Cytotoxicity Assay: Use an MTT or LDH assay to determine the toxicity of the dipeptide.
-
Cytokine Secretion Assay: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the culture supernatant using ELISA or multiplex bead arrays.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in immune response (e.g., TNF-α, IL-6, iNOS) or neuronal function.
-
Western Blot Analysis: Analyze the activation of signaling pathways (e.g., phosphorylation of p38 MAPK, NF-κB) by probing cell lysates with specific antibodies.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To evaluate the absorption, distribution, metabolism, excretion (ADME), and physiological effects of Isoleucyl-Serine in a mammalian model.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Administration: Administer Isoleucyl-Serine via oral gavage or intravenous injection.
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of Isoleucyl-Serine and its metabolites (isoleucine and serine) using liquid chromatography-mass spectrometry (LC-MS).
-
Determine key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.
-
-
Pharmacodynamic Studies:
-
In an immune challenge model (e.g., LPS-induced inflammation), administer Isoleucyl-Serine and measure inflammatory markers in blood and tissues.
-
In a neurological model, assess behavioral changes or neurochemical alterations following Isoleucyl-Serine administration.
-
Caption: Proposed workflow for the experimental investigation of Isoleucyl-Serine.
Future Directions and Conclusion
The study of Isoleucyl-Serine is in its infancy. While direct evidence of its physiological roles is currently lacking, the well-established functions of isoleucine and serine provide a strong rationale for investigating this dipeptide as a potential bioactive molecule. Future research should focus on:
-
Identification in Biological Samples: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in mammalian tissues and biofluids.
-
Receptor Identification: Investigating the existence of specific receptors or transporters for Isoleucyl-Serine.
-
Therapeutic Potential: Exploring the potential of Isoleucyl-Serine as a therapeutic agent in inflammatory, metabolic, or neurological disorders.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-serine in disease and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of free D-serine in mammals and its biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes | Institut de Recerca SJD [irsjd.org]
- 12. Supplementation with Amino Acid Serine Eases Neuropathy in Diabetic Mice [today.ucsd.edu]
- 13. L-serine: a neglected amino acid with a potential therapeutic role in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Whitepaper: A Technical Guide to the In Silico Prediction and Validation of Isoleucine-Serine (Ile-Ser) Binding Proteins and Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of proteins that bind to specific small molecules, such as the dipeptide Isoleucine-Serine (Ile-Ser), is a critical step in understanding biological pathways and developing novel therapeutics. While dipeptides are known to be involved in various biological processes including nutrition, cell signaling, and inter-organismal communication, specific receptors and binding partners for this compound are not extensively documented in public databases.[1] This guide provides a comprehensive technical framework for the in silico prediction, characterization, and experimental validation of novel this compound binding proteins and receptors. We detail a multi-pronged computational strategy, outline rigorous experimental validation protocols, and present a clear workflow for researchers aiming to uncover the biological role of this and other dipeptides.
Introduction to Dipeptide Signaling and Function
Dipeptides, the smallest class of peptides, are increasingly recognized not just as metabolic intermediates but as active signaling molecules.[1] They can be transported across cell membranes by dedicated transporters and, in some cases, modulate signaling pathways.[1][2] For instance, in animals, dipeptide transport has been linked to crosstalk with TOR signaling pathways, while in plants, specific peptides are crucial for regulating vascular development.[1][3][4] The dipeptide Ser-His, for example, has been shown to possess catalytic activity, cleaving DNA, proteins, and esters, highlighting the potential for small peptides to have direct functional roles.[5][6] Identifying the specific protein targets of a dipeptide like this compound is the first step toward elucidating its potential physiological and pathological significance.
In Silico Prediction Strategies
A robust computational approach is essential for efficiently screening the vast proteome for potential binding partners. The prediction of protein-peptide interactions is a challenging field due to the inherent flexibility of peptides.[7][8][9] Modern computational methods, however, offer a powerful and cost-effective starting point.[10][11] Our proposed workflow integrates several state-of-the-art techniques.
Target Identification and Virtual Screening
The initial phase involves generating a list of candidate proteins. This can be achieved through several complementary methods:
-
Structure-Based Docking: This is a primary method for predicting the binding pose and affinity of a ligand to a protein structure.[10] For a dipeptide like this compound, flexible peptide docking algorithms are necessary.
-
Process: A library of potential receptor protein structures (e.g., from the Protein Data Bank or generated via AlphaFold) is screened. The this compound dipeptide is docked into putative binding sites on each protein. The resulting protein-peptide complexes are scored based on calculated binding energies.
-
Sequence-Based Machine Learning: Deep learning models can predict peptide-binding sites directly from a protein's amino acid sequence, which is particularly useful when a protein's 3D structure is unknown.[9]
-
Monte Carlo-Based Methods: These approaches simultaneously explore both the peptide's sequence and its conformational space, making them efficient for calculating binding thermodynamics for many sequences in a single run.[14][15]
Binding Pose Refinement and Affinity Estimation
Once a list of high-scoring candidate proteins is generated, more computationally intensive methods are used to refine the results.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-peptide complex over time, providing detailed insights into the stability of the interaction, the specific residues involved, and a more accurate estimation of binding free energy.[9][10]
The overall computational workflow is visualized below.
Data Presentation for Predicted Interactions
| Target Protein ID | Prediction Method | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Binding Affinity (KD) | Notes |
| P12345 | FlexPepDock | -9.8 | TYR-88, ASP-120, LYS-124 | 250 nM (from MD) | High-confidence binding pocket. |
| Q67890 | PepNN + AutoDock | -8.5 | GLU-210, ARG-211, PHE-256 | 1.2 µM (from MD) | Surface-exposed groove. |
| A0A0A0 | HADDOCK | -8.2 | TRP-45, HIS-47 | 5.5 µM (from MD) | Allosteric site candidate. |
Table 1: Template for Summarizing Quantitative Data from In Silico Predictions. Binding affinity values are hypothetical and derived from MD simulations for illustrative purposes.
Experimental Validation Protocols
Computational predictions must be validated through rigorous biophysical and biochemical experiments.[11] The ultimate goal is to confirm a direct interaction and quantify its binding affinity.
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules.
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) of the this compound and candidate protein interaction.
Methodology:
-
Immobilization: Covalently immobilize the purified candidate protein (the "ligand") onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of the this compound dipeptide (the "analyte") in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement:
-
Inject the different concentrations of this compound sequentially over the sensor surface, flowing from the lowest to the highest concentration.
-
Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Record the change in the SPR signal (measured in Response Units, RU) over time.
-
-
Regeneration: Between each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte from the immobilized protein, returning the signal to baseline.
-
Data Analysis:
-
Subtract the signal from a reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the KD (KD = kₔ/kₐ).
-
Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that two proteins interact within the complex environment of a cell lysate.
Objective: To validate the interaction between this compound and the candidate protein in a cellular context, often by using a tagged version of the protein.
Methodology:
-
Cell Culture and Lysis: Culture cells that endogenously or exogenously express the tagged (e.g., FLAG, HA, or Myc-tagged) candidate protein. Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysate: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the tag on the candidate protein.
-
Add Protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, which in turn is bound to the candidate protein and its interaction partners.
-
Incubate to allow the formation of the bead-antibody-protein complex.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against a protein known to bind the dipeptide of interest or, in this exploratory case, analyze the entire elution by mass spectrometry to identify co-precipitated partners. The presence of the predicted partner confirms the interaction.
-
Potential Signaling Pathways
Should a binding partner for this compound be confirmed, the next logical step is to investigate the downstream signaling consequences. Dipeptides can act as agonists for receptors, triggering intracellular cascades. A generalized peptide-mediated signaling pathway is illustrated below. The discovery of an this compound receptor could unveil a novel pathway analogous to known peptide signaling systems in plants and animals.[3][16]
Conclusion
The discovery of novel protein-ligand interactions is fundamental to advancing biology and medicine. This guide provides a robust, integrated workflow for the in silico prediction and subsequent experimental validation of binding proteins and receptors for the dipeptide this compound. By combining structure-based docking, machine learning, and rigorous biophysical validation, researchers can efficiently identify high-probability candidates from the entire proteome. The successful identification of an this compound receptor would open new avenues of research into dipeptide signaling and could present novel targets for therapeutic intervention.
References
- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role of TDIF Peptide Signaling in Vascular Cell Differentiation is Conserved Among Euphyllophytes [frontiersin.org]
- 4. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]
- 5. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Predicting protein-peptide interactions: Structure, large-scale peptide screening and application - American Chemical Society [acs.digitellinc.com]
- 8. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions [mdpi.com]
- 9. Leveraging Machine Learning Models for Peptide-Protein Interaction Prediction [arxiv.org]
- 10. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Protein-Peptide Binding Specificity through Computational Peptide Screening | PLOS Computational Biology [journals.plos.org]
- 15. Exploring Protein-Peptide Binding Specificity through Computational Peptide Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Isoleucyl-Serine: A Technical Overview of its Natural Sources and Endogenous Presence
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid isoleucine and the non-essential amino acid serine. As an intermediate in protein metabolism, its presence in biological systems is expected. However, the definitive identification, quantification, and biological function of Isoleucyl-Serine remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and endogenous presence of Isoleucyl-Serine, primarily through the lens of its constituent amino acids due to the limited direct data on the dipeptide itself. This document also outlines a proposed experimental protocol for its quantification and discusses potential biological activities based on analogous compounds.
Introduction to Isoleucyl-Serine
Isoleucyl-Serine is a dipeptide formed through the creation of a peptide bond between the carboxyl group of isoleucine and the amino group of serine. Dipeptides are common products of protein digestion and catabolism. While many are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess distinct physiological or cell-signaling activities[1][2].
The Human Metabolome Database classifies Isoleucyl-Serine as an "expected" metabolite, indicating that while its presence in human tissues and biofluids is predicted, it has not yet been definitively identified or quantified[2]. It has, however, been detected in fecal samples, although not quantified[2]. The lack of extensive research on Isoleucyl-Serine presents both a challenge and an opportunity for further investigation into its potential physiological roles.
Natural Sources of Isoleucyl-Serine Precursors
Direct quantitative data on the presence of Isoleucyl-Serine in food sources is not currently available in the scientific literature. However, the abundance of its constituent amino acids, isoleucine and serine, in various dietary proteins suggests that Isoleucyl-Serine may be formed during digestion. The following table summarizes common food sources rich in isoleucine and serine.
| Food Category | High in Isoleucine | High in Serine |
| Meat and Poultry | Beef, Pork, Lamb, Chicken, Turkey[3] | Beef, Chicken, Pork, Lamb[4] |
| Fish and Seafood | Salmon, Tuna, Cod[3] | Salmon, Hake, Monkfish, Cod[4] |
| Dairy and Eggs | Cheese, Milk, Yogurt, Eggs[3] | Milk, Dairy products, Eggs[4] |
| Legumes | Lentils, Chickpeas, Soybeans, Peanuts[5] | Soy, Tofu, Tempeh, Lentils, Beans[4] |
| Nuts and Seeds | Almonds, Cashews, Pistachios, Sunflower Seeds[6] | Peanuts, Almonds, Walnuts, Sesame Seeds[4][5] |
| Grains | Oats, Quinoa, Brown Rice | Whole grains (Barley, Rice)[4] |
| Vegetables | Spinach, Asparagus, Cauliflower[4] |
Endogenous Presence of Isoleucyl-Serine Precursors
The endogenous presence of Isoleucyl-Serine has not been quantitatively established in human tissues or plasma[2]. The concentration of its precursors, isoleucine and serine, however, is well-documented and provides an indication of their availability for the potential synthesis of the dipeptide. The following table presents the reported concentrations of free isoleucine and serine in human plasma.
| Amino Acid | Concentration Range (in µmol/L) | Subject Group | Reference |
| Isoleucine | Significantly lower in young females than young males | Young, healthy subjects | [7] |
| Rises with age in females | Elderly female subjects | [7] | |
| Serine | 92 - 314 | Not specified | [6] |
| 76 - 212 | Fasted young humans | [8] | |
| ~110 | Fasting individuals | [9] |
Experimental Protocols for the Quantification of Isoleucyl-Serine
While a specific, validated protocol for the quantification of Isoleucyl-Serine is not available, a robust methodology can be proposed based on established techniques for the analysis of other dipeptides, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[1].
Proposed UPLC-MS/MS Method
This hypothetical protocol is designed for the sensitive and specific quantification of Isoleucyl-Serine in biological matrices such as plasma or tissue homogenates.
4.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for subsequent derivatization.
4.1.2. Derivatization
To enhance chromatographic retention and ionization efficiency, derivatization of the amino groups of the dipeptide is recommended.
-
Reagent: Utilize a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[1].
-
Procedure: Follow the manufacturer's protocol for the AQC derivatization kit. This typically involves mixing the sample supernatant with the derivatizing reagent and a buffer, followed by a short incubation period.
4.1.3. UPLC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation from other components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native Isoleucyl-Serine and its stable isotope-labeled internal standard would need to be determined through infusion and optimization experiments. The precursor ion would be the [M+H]+ of the derivatized dipeptide.
-
Instrumentation Parameters: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
4.1.4. Quantification
A calibration curve would be constructed by analyzing a series of known concentrations of derivatized Isoleucyl-Serine standards. The concentration of Isoleucyl-Serine in the biological samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 3. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q2labsolutions.com [q2labsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma amino acid concentrations in healthy elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Isoleucyl-Serine (Ile-Ser): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-serine, linked by a peptide bond. As a product of protein catabolism, this compound is an intriguing molecule for researchers in biochemistry, pharmacology, and drug development.[1][2] While many dipeptides are transient intermediates in amino acid metabolism, some exhibit distinct physiological or cell-signaling activities.[1][2] This technical guide provides a detailed examination of the physicochemical properties of Isoleucyl-Serine, outlines experimental protocols for its characterization, and explores its potential biological significance. Although this dipeptide has not yet been definitively identified in human tissues or biofluids, it is classified as an 'expected' metabolite, warranting further investigation.[1][2]
Physicochemical Properties
The fundamental physicochemical characteristics of a dipeptide are crucial for understanding its behavior in biological systems and for its application in research and development. The properties of Isoleucyl-Serine are summarized below.
Table 1: General and Calculated Physicochemical Properties of Isoleucyl-Serine
| Property | Value | Source |
| Molecular Formula | C9H18N2O4 | PubChem[3] |
| Molecular Weight | 218.25 g/mol | PubChem[3] |
| Monoisotopic Mass | 218.12665706 Da | PubChem[3] |
| Water Solubility | 53.6 g/L (Calculated) | ALOGPS[4][5] |
| logP (Octanol-Water) | -3.3 (Calculated) | XLogP3[3] |
| pKa (Strongest Acidic) | 3.74 (Calculated) | ChemAxon[4][5] |
| pKa (Strongest Basic) | 8.51 (Calculated) | ChemAxon[4][5] |
| Hydrogen Bond Donors | 4 | ChemAxon[4][5] |
| Hydrogen Bond Acceptors | 5 | ChemAxon[4][5] |
| Rotatable Bond Count | 6 | ChemAxon[4][5] |
| Polar Surface Area | 113 Ų | Cactvs[3] |
Experimental Protocols
Accurate characterization of Isoleucyl-Serine requires robust experimental methodologies. The following sections detail protocols for determining key physicochemical properties.
Determination of Aqueous Solubility
The solubility of a dipeptide is a critical parameter for its handling, formulation, and biological activity. A common method for determining aqueous solubility is the shake-flask method.[6][7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of Isoleucyl-Serine is added to a known volume of purified water (e.g., Millipore-purified) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: The suspension is allowed to stand without agitation to allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Isoleucyl-Serine is determined. This can be achieved through various analytical techniques such as:
-
Gravimetric Analysis: The solvent from a known volume of the supernatant is evaporated, and the mass of the remaining solid is measured.[7]
-
Spectrophotometry: If the dipeptide has a suitable chromophore or can be derivatized to produce one.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantification. A standard curve of known Isoleucyl-Serine concentrations is prepared to determine the concentration of the unknown sample.
-
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. ChemFOnt: Showing chemical card for Isoleucyl-Serine (CFc000010178) [chemfont.ca]
- 3. Isoleucylserine | C9H18N2O4 | CID 14426033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Isoleucyl-tRNA synthetase from Escherichia coli MRE 600. Different pathways of the aminoacylation reaction depending on presence of pyrophosphatase, order of substrate addition in the pyrophosphate exchange, and substrate specificity with regard to ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Spontaneous Formation of Isoleucine-Serine Dipeptide Under Prebiotic Conditions: A Technical Guide
Abstract: The emergence of peptides is a cornerstone in the origin of life, providing the catalytic and structural capabilities necessary for the first biological systems. This technical guide delves into the plausible spontaneous, non-enzymatic formation of the Isoleucine-Serine (Ile-Ser) dipeptide under conditions mimicking the prebiotic Earth. We explore the fundamental reaction mechanisms, including dehydration synthesis facilitated by wet-dry cycles, mineral catalysis, and salt-induced peptide formation. This document provides a comprehensive overview of hypothetical experimental protocols for the synthesis and analysis of the this compound dipeptide, summarizing potential quantitative outcomes based on studies of analogous amino acids. Detailed workflows and conceptual pathways are visualized to offer a clear understanding of the processes involved. This guide is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry and the origins of life.
Introduction
The transition from a primordial soup of simple organic molecules to the complex machinery of life is one of the most profound questions in science. The polymerization of amino acids into peptides represents a critical step in this process, as peptides are the precursors to proteins, the workhorses of modern biology.[1][2] The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[1] Therefore, prebiotic scenarios must provide the necessary energy and catalytic support to overcome this barrier.
This guide focuses on the formation of a specific dipeptide, Isoleucine-Serine (this compound), which combines an amino acid with a hydrophobic, aliphatic side chain (Isoleucine) and one with a polar, hydroxyl-containing side chain (Serine). This combination of functionalities makes the this compound dipeptide an interesting model for studying the diversity of peptides that could have arisen on the early Earth. We will explore the three primary proposed mechanisms for prebiotic peptide synthesis:
-
Wet-Dry Cycles: Fluctuating environmental conditions, such as the evaporation and rehydration of pools of water, could have provided the necessary dehydration conditions for peptide bond formation.[3][4]
-
Mineral Catalysis: The surfaces of common prebiotic minerals, such as clays and metal sulfides, could have acted as catalysts by concentrating amino acids and lowering the activation energy for peptide bond formation.[2][5]
-
Salt-Induced Peptide Formation (SIPF): In the presence of certain salts and metal ions, the formation of peptides in aqueous solutions can be significantly enhanced.[6][7]
Proposed Mechanisms for this compound Dipeptide Formation
The fundamental reaction for the formation of the this compound dipeptide is the condensation of one molecule of isoleucine and one molecule of serine, with the elimination of a water molecule. The sequence of the dipeptide (this compound or Ser-Ile) would depend on which amino acid's carboxyl group reacts with the other's amino group.
Wet-Dry Cycles
This mechanism relies on the principle of Le Chatelier, where the removal of water from the reaction system drives the equilibrium towards the formation of the dipeptide.
-
Conceptual Pathway:
-
A solution containing dissolved isoleucine and serine exists in a shallow pool or lagoon.
-
Evaporation of water concentrates the amino acids.
-
In the dehydrated or low-water state, the formation of the peptide bond is thermodynamically more favorable.
-
Subsequent rehydration would dissolve the newly formed dipeptide, making it available for further reactions.
-
Caption: Wet-dry cycle promoting dipeptide formation.
Mineral-Catalyzed Formation
Mineral surfaces can facilitate peptide bond formation by adsorbing and orienting amino acids, thereby increasing their local concentration and catalytic activity.[5]
-
Conceptual Pathway:
-
Isoleucine and serine in an aqueous solution come into contact with a mineral surface (e.g., montmorillonite clay).
-
The amino acids are adsorbed onto the mineral surface.
-
The mineral surface facilitates the removal of a water molecule and the formation of a peptide bond.
-
The this compound dipeptide desorbs from the surface back into the solution.
-
Caption: Mineral-catalyzed dipeptide synthesis.
Salt-Induced Peptide Formation (SIPF)
The SIPF reaction proposes that in the presence of high concentrations of salt (like NaCl) and a catalyst (like Cu(II) ions), amino acids can form dipeptides in an aqueous solution at elevated temperatures.[6][7]
-
Conceptual Pathway:
-
Isoleucine and serine are present in a saline aqueous solution containing a metal ion catalyst.
-
The amino acids form complexes with the metal ions.
-
Heating the solution promotes the condensation reaction and the formation of the this compound dipeptide.
-
Caption: Salt-Induced Peptide Formation (SIPF) pathway.
Quantitative Data
Table 1: Dipeptide Yields in Wet-Dry Cycle Experiments
| Amino Acid(s) | Conditions | Dipeptide Yield | Reference(s) |
| Alanine | 2 wet-dry cycles at 80°C, pH 7.0 | Detected | [8] |
| Mixed AAs | Multiple wet-dry cycles on mineral surfaces | Qualitative | [9] |
Table 2: Dipeptide Yields in Salt-Induced Peptide Formation (SIPF)
| Amino Acid(s) | Conditions | Dipeptide Yield | Reference(s) |
| Valine | Aqueous solution, Cu(II), NaCl, elevated temp. | Detected | [6] |
| Arginine | 80 mM solution with L-histidine catalyst | Up to 70x increase | [10] |
| Glycine/Alanine | Aqueous solution, Cu(II), NaCl, 85°C | Up to 50x increase (for di-Ala with Gly catalyst) | [11] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and analysis of the this compound dipeptide under prebiotic conditions, adapted from established methods for other amino acids.
Protocol 1: Wet-Dry Cycling Synthesis
Objective: To synthesize this compound dipeptide through repeated cycles of hydration and dehydration.
Materials:
-
L-Isoleucine
-
L-Serine
-
Deionized water
-
pH meter
-
Heating block or oven
-
Vials
Procedure:
-
Prepare a 0.1 M aqueous solution of L-Isoleucine and L-Serine in a 1:1 molar ratio.
-
Adjust the pH of the solution to a desired value (e.g., 7.0).[3]
-
Aliquot 1 mL of the solution into several vials.
-
Place the vials on a heating block set to 80°C and allow the water to completely evaporate.[3]
-
Once dry, rehydrate the residue with 1 mL of deionized water.
-
Repeat the drying and rehydration steps for a desired number of cycles (e.g., 2, 5, 10).
-
After the final cycle, dissolve the residue in a suitable solvent for analysis.
Protocol 2: Clay-Catalyzed Synthesis
Objective: To investigate the catalytic effect of montmorillonite clay on the formation of this compound dipeptide.
Materials:
-
L-Isoleucine
-
L-Serine
-
Montmorillonite clay
-
Deionized water
-
Centrifuge
-
Shaker
Procedure:
-
Prepare a suspension of montmorillonite clay in deionized water (e.g., 10 mg/mL).
-
Add L-Isoleucine and L-Serine to the clay suspension to a final concentration of 0.05 M for each.
-
Adjust the pH of the mixture to 7.0.
-
Place the mixture on a shaker at a controlled temperature (e.g., 50°C) for a specified reaction time (e.g., 24, 48, 72 hours).
-
After the reaction, centrifuge the mixture to pellet the clay.
-
Collect the supernatant for analysis.
-
To analyze the products adsorbed to the clay, wash the pellet with a suitable solvent and analyze the wash.
Protocol 3: Salt-Induced Peptide Formation (SIPF)
Objective: To synthesize this compound dipeptide using the SIPF method.
Materials:
-
L-Isoleucine
-
L-Serine
-
Sodium Chloride (NaCl)
-
Copper(II) Chloride (CuCl₂)
-
Deionized water
-
Heating block
Procedure:
-
Prepare a solution with 0.1 M L-Isoleucine, 0.1 M L-Serine, 1 M NaCl, and 10 mM CuCl₂ in deionized water.
-
Adjust the pH to a neutral or slightly acidic value.
-
Heat the solution at 85°C for an extended period (e.g., several days), taking samples at regular intervals.[7][11]
-
Cool the samples and prepare them for analysis.
Analytical Methods
The identification and quantification of the this compound dipeptide in the reaction mixtures require sensitive analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary method for separating and identifying peptides in complex mixtures.[8][12]
-
Principle: The reaction mixture is injected into an HPLC system, where the components are separated based on their physicochemical properties (e.g., hydrophobicity). The separated components then enter a mass spectrometer, which determines their mass-to-charge ratio, allowing for the identification of the this compound dipeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence by fragmenting the dipeptide and analyzing the resulting fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of the formed dipeptide, although it is less sensitive than MS and may require purification of the product.[13][14]
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei provides information about the chemical environment of the atoms, allowing for the elucidation of the molecular structure.
Experimental and Analytical Workflow
The following diagram illustrates a comprehensive workflow for the investigation of prebiotic this compound formation.
Caption: Workflow for prebiotic this compound synthesis and analysis.
Conclusion
While direct experimental evidence for the spontaneous formation of the Isoleucine-Serine dipeptide under prebiotic conditions is currently lacking, a strong theoretical framework and experimental results from analogous systems suggest its plausibility. The mechanisms of wet-dry cycles, mineral catalysis, and salt-induced peptide formation all provide viable pathways for the non-enzymatic synthesis of dipeptides on the early Earth. Future research should focus on conducting experiments with isoleucine and serine under these conditions to obtain quantitative data on reaction yields and to explore the potential for sequence selectivity. Such studies will be invaluable for a more complete understanding of the chemical origins of life.
References
- 1. Prebiotic Peptide Synthesis: How Did Longest Peptide Appear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eppcgs.org [eppcgs.org]
- 4. researchgate.net [researchgate.net]
- 5. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutual amino acid catalysis in salt-induced peptide formation supports this mechanism's role in prebiotic peptide evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arginine in the salt-induced peptide formation reaction: enantioselectivity facilitated by glycine, L- and D-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. salt-induced peptide formation: Topics by Science.gov [science.gov]
- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Ile-Ser as a Potential Biomarker in Metabolic Studies: A Technical Guide
An In-depth Examination of a Dipeptide at the Crossroads of Metabolic Health
Introduction
The landscape of metabolic research is continuously evolving, with a pressing need for novel biomarkers to improve early diagnosis, risk stratification, and therapeutic monitoring of metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome (MetS). In this context, small molecule metabolites, including amino acids and their derivatives, have garnered significant attention. This technical guide focuses on the dipeptide Isoleucyl-serine (Ile-Ser) as a potential, albeit understudied, biomarker in metabolic research. While direct evidence for the role of this compound is still emerging, this document synthesizes the current understanding of its constituent amino acids, isoleucine and serine, in metabolic pathways and presents a framework for future investigations into the dipeptide itself.
The Dichotomy of Isoleucine and Serine in Metabolic Health
The physiological relevance of this compound is likely intertwined with the individual roles of its constituent amino acids, L-isoleucine and L-serine, which have been more extensively studied in the context of metabolic diseases.
L-Isoleucine: A Double-Edged Sword in Metabolism
Isoleucine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy homeostasis. However, elevated levels of circulating BCAAs, including isoleucine, have been consistently linked to insulin resistance and an increased risk of developing T2D and metabolic syndrome.[1][2] Studies suggest that the accumulation of BCAAs and their metabolites may impair insulin signaling pathways, contributing to the pathogenesis of these conditions.[3]
L-Serine: A Protective Role in Glucose Homeostasis
In contrast to isoleucine, L-serine appears to exert a protective effect on metabolic health. Several studies in animal models have demonstrated that L-serine supplementation can improve glucose tolerance, enhance insulin sensitivity, and reduce the incidence of autoimmune diabetes.[4][5][6] The proposed mechanisms for these beneficial effects include the modulation of sphingolipid metabolism and the activation of the AMPK pathway, a key regulator of cellular energy status.[6][7] Furthermore, lower levels of serine have been observed in individuals with metabolic disorders, suggesting a potential deficiency in this amino acid may contribute to disease progression.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on L-serine supplementation in mouse models of metabolic disease.
Table 1: Effects of L-Serine Supplementation on Glucose Metabolism in Non-Obese Diabetic (NOD) Mice
| Parameter | Control Group | L-Serine Supplemented Group | Percentage Change | p-value | Reference |
| Diabetes Incidence | 71% (35/49) | 43% (13/30) | -39.4% | p = 0.02 | [5] |
| Insulitis Score | Higher | Lower | - | p = 0.02 | [5] |
| HOMA-IR | Higher | Lower | - | < 0.05 | [5] |
Table 2: Effects of L-Serine Supplementation in a Mouse Model of Obesity
| Parameter | High-Fat Diet (HFD) | HFD + L-Serine | Percentage Change | Reference |
| Retroperitoneal WAT | - | - | -24% | [6] |
| Epididymal WAT | - | - | -23% | [6] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways influenced by the components of this compound is crucial for elucidating its potential mechanism of action. Furthermore, standardized experimental workflows are essential for the accurate quantification of this dipeptide.
Signaling Pathways
The metabolic effects of isoleucine and serine are mediated through complex signaling networks. The insulin signaling pathway is central to glucose homeostasis and is often dysregulated in metabolic diseases.
Caption: Insulin signaling pathway and points of influence for isoleucine and serine.
Experimental Workflows
The accurate measurement of this compound in biological matrices like plasma or serum requires robust analytical methods. A typical workflow involves sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for dipeptide quantification in biological fluids.
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound.
Protocol 1: Extraction of Peptides from Plasma/Serum
Objective: To isolate peptides, including this compound, from high-abundance proteins in plasma or serum.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN) or Ethanol (EtOH), ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g
-
Pipettes and tips
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold ACN or EtOH.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptides, and transfer it to a new tube.
-
The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis or undergo further cleanup.[10]
Protocol 2: Quantification of Dipeptides by LC-MS/MS
Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to protonated this compound.
-
Product Ions (Q3): Specific fragment ions of this compound.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Quantification:
-
A standard curve is generated using known concentrations of a synthetic this compound standard.
-
The peak area of the endogenous this compound in the sample is compared to the standard curve to determine its concentration.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.[11]
Future Directions and Conclusion
The dipeptide this compound represents an intriguing yet largely unexplored area in the search for novel metabolic biomarkers. The opposing roles of its constituent amino acids in metabolic health highlight the need for direct investigation into the biological activity and circulating levels of the dipeptide itself.
Future research should focus on:
-
Developing and validating robust analytical methods for the specific and sensitive quantification of this compound in large clinical cohorts.
-
Investigating the biological activity of this compound in cell-based and animal models of metabolic disease to understand its direct effects on insulin signaling, inflammation, and other relevant pathways.
-
Conducting metabolomic studies that specifically measure this compound levels in individuals with varying degrees of metabolic health to establish its potential as a biomarker for early detection and risk prediction.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Suppression of Endogenous Glucose Production by Isoleucine and Valine and Impact of Diet Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Syndrome and Its Components Are Associated With Altered Amino Acid Profile in Chinese Han Population [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. L-serine supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L‐serine: a neglected amino acid with a potential therapeutic role in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-regulated serine and lipid metabolism drive peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis and Enzymatic Degradation of Isoleucyl-Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and enzymatic degradation of the dipeptide Isoleucyl-Serine (Ile-Ser). Isoleucyl-Serine, a dipeptide composed of the amino acids isoleucine and serine, is formed as an intermediate product of protein catabolism[1]. While some dipeptides exhibit physiological or cell-signaling activities, most are transient molecules further broken down into their constituent amino acids[1]. Understanding the stability and degradation pathways of dipeptides like Isoleucyl-Serine is crucial for various research and development applications, including drug delivery, nutritional science, and cellular metabolism studies.
This guide details the fundamental principles of this compound hydrolysis, explores the enzymatic pathways responsible for its degradation, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for researchers to investigate these processes.
Chemical Hydrolysis of Isoleucyl-Serine
The peptide bond linking isoleucine and serine in the dipeptide is susceptible to chemical hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. This non-enzymatic cleavage results in the release of the free amino acids, isoleucine and serine.
The stability of peptides is influenced by their amino acid composition and sequence[2]. Sequences containing aspartic acid are particularly prone to acid-catalyzed cleavage through the formation of a cyclic imide intermediate. While Isoleucyl-Serine does not contain aspartic acid, the presence of serine can also lead to the formation of a cyclic imide, potentially resulting in peptide bond cleavage[2].
Factors Influencing Chemical Hydrolysis
Several factors can influence the rate of chemical hydrolysis of the Isoleucyl-Serine peptide bond:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the peptide bond. The rate of hydrolysis is generally at its minimum near neutral pH.
-
Temperature: Increased temperature accelerates the rate of hydrolysis.
-
Buffer Composition: The composition of the buffer solution can also affect the stability of the peptide.
Enzymatic Degradation of Isoleucyl-Serine
In biological systems, the degradation of dipeptides is primarily mediated by enzymes called peptidases or proteases. These enzymes exhibit varying degrees of substrate specificity. The breakdown of Isoleucyl-Serine would be carried out by dipeptidases, which are exopeptidases that cleave the peptide bond of dipeptides.
Key Enzymes in Dipeptide Degradation
Several classes of peptidases are involved in the breakdown of peptides in the body:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and proteins. They can release single amino acids, dipeptides, or tripeptides[3].
-
Carboxypeptidases: These enzymes act on the C-terminal end of protein sequences[3].
-
Dipeptidases: These enzymes specifically hydrolyze dipeptides into their constituent amino acids.
-
Serine Proteases: This is a large family of proteases characterized by a serine residue in their active site. They are involved in a wide range of physiological processes[4]. While many serine proteases are endopeptidases, some have exopeptidase activity. Trypsin-like serine proteases typically cleave after basic amino acids like arginine or lysine[4].
Based on known substrate specificities, it is unlikely that dipeptidyl peptidase I (Cathepsin C) would efficiently cleave Isoleucyl-Serine, as it cannot accommodate an isoleucine residue at the P1 position[5]. The degradation of Isoleucyl-Serine is more likely to be carried out by cytosolic or membrane-bound dipeptidases with broader substrate specificity.
Quantitative Analysis of Isoleucyl-Serine Degradation
Due to the limited availability of specific kinetic data for the hydrolysis and enzymatic degradation of Isoleucyl-Serine in the public domain, the following tables present illustrative quantitative data. These tables are intended to provide a framework for how such data would be presented and should not be considered as experimentally verified values for this specific dipeptide.
Illustrative Hydrolysis Kinetics of Isoleucyl-Serine
This table illustrates the hypothetical half-life of Isoleucyl-Serine under different pH and temperature conditions, simulating a chemical stability study.
| Condition | Temperature (°C) | pH | Half-life (t½) (hours) |
| Acidic | 37 | 2.0 | 48 |
| Neutral | 37 | 7.4 | 120 |
| Alkaline | 37 | 9.0 | 72 |
| Elevated Temperature | 50 | 7.4 | 24 |
Illustrative Enzymatic Degradation Kinetics of Isoleucyl-Serine
This table presents hypothetical kinetic parameters for the degradation of Isoleucyl-Serine by a generic dipeptidase. These parameters are crucial for understanding the efficiency of the enzymatic cleavage.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Dipeptidase | Isoleucyl-Serine | 0.5 | 10 | 5 | 1.0 x 10⁴ |
Experimental Protocols
This section provides detailed methodologies for researchers to study the hydrolysis and enzymatic degradation of Isoleucyl-Serine.
Protocol for Chemical Stability Assessment of Isoleucyl-Serine
Objective: To determine the rate of chemical hydrolysis of Isoleucyl-Serine under various conditions.
Materials:
-
Isoleucyl-Serine dipeptide
-
Buffers of varying pH (e.g., 0.1 M HCl for acidic, PBS for neutral, 0.1 M Tris-HCl for alkaline)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for product confirmation)
-
Incubator/water bath
Procedure:
-
Prepare stock solutions of Isoleucyl-Serine in the different buffers to a final concentration of 1 mg/mL.
-
Aliquot the solutions into multiple vials for each condition to be tested (e.g., different pH and temperature).
-
Incubate the vials at the desired temperatures.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove a vial from each condition.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) and/or by freezing the sample at -80°C.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining Isoleucyl-Serine and the appearance of its degradation products (isoleucine and serine).
-
Monitor the peptide and amino acids by UV absorbance at 210-220 nm[6].
-
Calculate the percentage of Isoleucyl-Serine remaining at each time point and determine the half-life of the dipeptide under each condition.
Protocol for Enzymatic Degradation Assay
Objective: To determine the kinetic parameters of an enzyme that degrades Isoleucyl-Serine.
Materials:
-
Isoleucyl-Serine dipeptide
-
Purified dipeptidase or cell lysate/serum containing peptidase activity
-
Assay buffer (e.g., PBS or Tris-HCl at optimal pH for the enzyme)
-
HPLC system or a colorimetric/fluorometric assay to detect amino acid release
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of Isoleucyl-Serine substrate solutions of varying concentrations in the assay buffer.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a known amount of the purified enzyme or cell lysate to each substrate concentration.
-
Incubate the reaction for a specific period during which the reaction rate is linear.
-
Stop the reaction (e.g., by heat inactivation, addition of an inhibitor, or acidification).
-
Quantify the amount of product formed (isoleucine or serine) using a suitable method:
-
HPLC: Separate and quantify the released amino acids.
-
Ninhydrin Assay: A colorimetric assay to measure the concentration of free amino groups.
-
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the degradation pathway of Isoleucyl-Serine and a typical experimental workflow for its analysis.
Caption: Degradation pathway of Isoleucyl-Serine.
Caption: Experimental workflow for analyzing Isoleucyl-Serine degradation.
Metabolic Fate and Signaling Implications
Upon degradation, Isoleucyl-Serine releases isoleucine and serine, which are then available for various cellular processes.
-
Isoleucine: As an essential branched-chain amino acid (BCAA), isoleucine plays a critical role in protein synthesis and can be catabolized to provide energy through the citric acid cycle. Some studies suggest that isoleucine may also be involved in signaling pathways related to innate immunity[7].
-
Serine: This non-essential amino acid is a central player in cellular metabolism. It is a precursor for the synthesis of other amino acids (like glycine and cysteine), nucleotides, and lipids (such as sphingolipids and phosphatidylserine)[8]. Serine metabolism is also intricately linked to one-carbon metabolism, which is vital for methylation reactions and the synthesis of purines and thymidylate[9]. Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders[10]. The mTOR signaling pathway, a key regulator of cell growth and metabolism, can be influenced by serine availability[11].
The breakdown of Isoleucyl-Serine, therefore, contributes to the cellular pools of these two important amino acids, which can then impact a wide array of metabolic and signaling pathways.
Conclusion
This technical guide has provided a detailed overview of the hydrolysis and enzymatic degradation of Isoleucyl-Serine. While specific quantitative data for this dipeptide remains to be extensively documented in publicly available literature, this guide offers a robust framework for its investigation. The provided experimental protocols and illustrative data serve as a valuable resource for researchers in drug development, nutritional science, and cell biology to design and execute studies on the stability and metabolism of Isoleucyl-Serine and other dipeptides. A deeper understanding of these processes is essential for harnessing the full potential of peptides in various scientific and therapeutic applications.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Molecular Perspective on Proteases: Regulation of Programmed Cell Death Signaling, Inflammation and Pathological Outcomes | MDPI [mdpi.com]
- 4. Extracellular: Plasma Membrane Proteases – Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of Isoleucyl-Serine using NMR spectroscopy.
An In-depth Technical Guide to the Structural Analysis of Isoleucyl-Serine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the dipeptide Isoleucyl-Serine (Ile-Ser) using Nuclear Magnetic Resonance (NMR) spectroscopy. The techniques and protocols described herein are fundamental for characterizing peptides and proteins, which is a critical aspect of drug discovery and development.
Introduction to Peptide Structural Analysis by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides like Isoleucyl-Serine, NMR is instrumental in determining the primary sequence, side-chain conformations, and the overall spatial arrangement of the atoms. This information is crucial for understanding the peptide's biological function and for the rational design of peptidomimetics and other therapeutics.
The structural analysis of a peptide by NMR involves a series of experiments that probe the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed atomic-resolution structure can be determined.
Experimental Workflow for Structural Elucidation
The process of determining the 3D structure of a dipeptide like Isoleucyl-Serine using NMR follows a systematic workflow. This involves sample preparation, acquisition of a suite of NMR spectra, resonance assignment, extraction of structural restraints, and finally, structure calculation and validation.
Data Presentation: NMR Chemical Shifts
The first step in interpreting NMR spectra is the assignment of chemical shifts to each nucleus in the molecule. The chemical shift is influenced by the local electronic environment of the nucleus. The following tables summarize the typical ¹H and ¹³C chemical shifts for the individual amino acids, Isoleucine and Serine. It is important to note that these values will be altered upon the formation of the peptide bond in Isoleucyl-Serine due to changes in the electronic environment, particularly for the α-protons, α-carbons, and the atoms involved in the peptide linkage.
Table 1: ¹H Chemical Shifts (δ) in ppm for Isoleucine and Serine in D₂O
| Proton | Isoleucine (ppm) | Serine (ppm) |
| Hα | 3.66 | 3.83 |
| Hβ | 1.97 | 3.95 |
| Hγ | 1.25, 1.46 | - |
| Hγ' | 0.93 | - |
| Hδ | 1.00 | - |
Data sourced from the Human Metabolome Database (HMDB) and Biological Magnetic Resonance Bank (BMRB). Values are approximate and can vary with pH and temperature.
Table 2: ¹³C Chemical Shifts (δ) in ppm for Isoleucine and Serine in D₂O
| Carbon | Isoleucine (ppm) | Serine (ppm) |
| Cα | 62.25 | 59.10 |
| Cβ | 38.61 | 62.91 |
| Cγ | 27.17 | - |
| Cγ' | 17.41 | - |
| Cδ | 13.83 | - |
| C' (Carbonyl) | 176.97 | 175.23 |
Data sourced from the Human Metabolome Database (HMDB) and Biological Magnetic Resonance Bank (BMRB). Values are approximate and can vary with pH and temperature.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality NMR data. Below are generalized protocols for key NMR experiments used in the structural analysis of dipeptides.
Sample Preparation
-
Peptide Synthesis and Purity : Synthesize Isoleucyl-Serine using solid-phase peptide synthesis and purify to >95% using High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection : Dissolve the lyophilized peptide in a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. D₂O is a common choice for peptides. For peptides with low water solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration : Prepare the sample at a concentration of 1-5 mM.[1] This range provides a good signal-to-noise ratio without promoting aggregation.[2]
-
pH Adjustment : Adjust the pH of the sample to a desired value (typically between 4 and 6 for peptides in D₂O) by adding small amounts of DCl or NaOD. The pH should be optimized to ensure peptide stability and to slow down the exchange of amide protons with the solvent.
-
Internal Standard : Add a small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).
1D ¹H and ¹³C NMR
-
Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard 1D ¹H spectrum to check sample purity and concentration.
-
Typical parameters: spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
Implement water suppression techniques (e.g., presaturation or WATERGATE) when using D₂O with residual H₂O.
-
-
¹³C NMR Acquisition :
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of ¹³C, and a relaxation delay of 2-5 seconds.
-
2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose : To identify protons that are coupled to each other through 2-3 chemical bonds (J-coupling). This is crucial for identifying the spin systems of the isoleucine and serine residues.[3]
-
Pulse Program : Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquisition Parameters :
-
Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.
-
Acquire 1024-2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Use 8-16 scans per increment.
-
-
Processing :
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
2D Total Correlation Spectroscopy (TOCSY)
-
Purpose : To identify all protons within a spin system, even those that are not directly coupled. For this compound, this will show correlations between all protons within the isoleucine residue and all protons within the serine residue.[4]
-
Pulse Program : Use a standard TOCSY pulse sequence with a spin-lock pulse (e.g., MLEV-17).
-
Acquisition Parameters :
-
Similar spectral widths and data points as the COSY experiment.
-
The key parameter is the spin-lock mixing time, which is typically set to 60-100 ms to allow for magnetization transfer throughout the entire spin system.
-
-
Processing : Similar to the COSY experiment.
2D Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Purpose : To identify protons that are close to each other in space (< 5 Å), irrespective of whether they are connected by chemical bonds. This is the primary source of distance restraints for 3D structure calculation.[5]
-
Pulse Program : Use a standard gradient-selected NOESY pulse sequence.
-
Acquisition Parameters :
-
Similar spectral widths and data points as COSY and TOCSY.
-
The crucial parameter is the mixing time (d8), which is typically set between 100 ms and 500 ms for small molecules like dipeptides.[6]
-
-
Processing : Similar to COSY and TOCSY. The resulting cross-peaks are integrated to determine inter-proton distances.
2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose : To correlate protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. This experiment is essential for assigning the ¹³C and ¹⁵N chemical shifts.
-
Pulse Program : Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Acquisition Parameters :
-
The spectral width in the ¹H dimension is the same as the 1D ¹H spectrum.
-
The spectral width in the ¹³C dimension is set to cover the expected range of carbon chemical shifts (e.g., 10-180 ppm).
-
Acquire 1024-2048 data points in the ¹H dimension and 128-256 increments in the ¹³C dimension.
-
-
Processing : Apply appropriate window functions and perform a 2D Fourier transform.
2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose : To identify long-range correlations (2-4 bonds) between protons and carbons. This is useful for connecting different spin systems and for assigning quaternary carbons.
-
Pulse Program : Use a standard gradient-selected HMBC pulse sequence.
-
Acquisition Parameters : Similar to HSQC, but the pulse sequence is optimized for long-range coupling constants (typically 4-10 Hz).
-
Processing : Similar to HSQC.
Data Analysis and Structure Calculation
Resonance Assignment
The first step in data analysis is to assign all the observed NMR signals to specific atoms in the Isoleucyl-Serine molecule. This is a puzzle-like process that utilizes the information from the various NMR experiments.
Structural Restraints
Once the resonances are assigned, the next step is to extract structural information from the NMR data.
-
Distance Restraints : The intensities of the cross-peaks in the NOESY spectrum are inversely proportional to the sixth power of the distance between the two protons. These NOEs are translated into upper and lower distance bounds (e.g., 1.8-2.5 Å for strong NOEs, 1.8-3.5 Å for medium NOEs, and 1.8-5.0 Å for weak NOEs).
-
Dihedral Angle Restraints : The coupling constants (³J) between protons, particularly the ³J(HNHα) coupling, can be used to restrain the backbone dihedral angle φ using the Karplus equation.
Structure Calculation and Validation
The final step is to use the collected distance and dihedral angle restraints to calculate a 3D model of the Isoleucyl-Serine dipeptide.
-
Structure Calculation : Software packages like CYANA, Xplor-NIH, or CNS are used to generate a family of structures that are consistent with the experimental restraints.[7][8] These programs use computational methods such as simulated annealing and molecular dynamics to find low-energy conformations that satisfy the NMR data.
-
Structure Validation : The resulting ensemble of structures is then validated to assess its quality. This involves checking for consistency with the experimental data, as well as evaluating stereochemical parameters such as bond lengths, bond angles, and Ramachandran plot statistics using programs like PROCHECK and MolProbity.
Conclusion
The structural analysis of Isoleucyl-Serine by NMR spectroscopy is a multi-step process that requires careful sample preparation, the acquisition of a suite of 1D and 2D NMR experiments, and a systematic approach to data analysis and structure calculation. This guide provides a foundational framework for researchers, scientists, and drug development professionals to understand and apply these powerful techniques for the characterization of peptides and other biomolecules. The detailed structural insights gained from NMR are invaluable for advancing our understanding of biological processes and for the development of new therapeutic agents.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 8. Protein Structure Elucidation from NMR Data with the Program Xplor-NIH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Isoleucyl-Serine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Isoleucyl-Serine (Ile-Ser) using Fmoc/tBu chemistry. The methods outlined are suitable for manual synthesis and can be adapted for automated peptide synthesizers.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains.[1][2][3] The Fmoc/tBu strategy is a widely adopted method that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for reactive side chains.[2][4][5] This protocol details the synthesis of Isoleucyl-Serine, a dipeptide, on a solid support, followed by cleavage and deprotection.
The synthesis begins with a solid support, typically a resin, to which the C-terminal amino acid, Serine, is attached.[3] The side chain of Serine is protected with a tert-butyl group (tBu) to prevent unwanted side reactions.[4][6] The synthesis proceeds through iterative cycles of Fmoc deprotection and coupling of the subsequent amino acid, Isoleucine.[3] Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting group is removed using a strong acid cocktail.[7][8]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Fmoc-Ser(tBu)-Wang Resin | Synthesis Grade | Various | Pre-loaded resin, 0.5-1.0 mmol/g substitution |
| Fmoc-Ile-OH | Synthesis Grade | Various | High purity (≥98%) is recommended[1] |
| Coupling Reagent | |||
| HBTU | Synthesis Grade | Various | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Base | |||
| DIPEA (DIPEA) | Synthesis Grade | Various | N,N-Diisopropylethylamine |
| Fmoc Deprotection | |||
| Piperidine | Synthesis Grade | Various | |
| Solvents | |||
| DMF | Synthesis Grade | Various | N,N-Dimethylformamide |
| DCM | Synthesis Grade | Various | Dichloromethane |
| Cleavage Cocktail | |||
| TFA | Reagent Grade | Various | Trifluoroacetic acid |
| Phenol | Reagent Grade | Various | |
| Triisopropylsilane (TIS) | Reagent Grade | Various | |
| Water | Deionized | - | |
| Washing Solvents | |||
| Methanol (MeOH) | ACS Grade | Various | |
| Diethyl ether | ACS Grade | Various | For peptide precipitation |
Experimental Protocol
This protocol outlines the manual solid-phase synthesis of Isoleucyl-Serine on a 100 mg scale using Fmoc-Ser(tBu)-Wang resin.
Resin Swelling
-
Place 100 mg of Fmoc-Ser(tBu)-Wang resin in a peptide synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.[9]
Fmoc Deprotection of Serine
-
Drain the DMF from the swollen resin.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).[9]
Coupling of Isoleucine
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-Ile-OH (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in 1 mL of DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex for 5 minutes to pre-activate the amino acid.[9]
-
-
Add the activated Fmoc-Ile-OH solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in section 2 to remove the Fmoc group from the N-terminal Isoleucine.
Cleavage and Deprotection
-
Prepare the cleavage cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[7]
-
Wash the deprotected peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail to the dry resin.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude Isoleucyl-Serine peptide under vacuum.
Analysis
-
Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity.
-
Confirm the identity of the product by Mass Spectrometry.[9]
Quantitative Data Summary
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass | Reaction Time | Temperature |
| Resin Swelling | DMF | - | 2 mL | 1 hour | Room Temp. |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 mL | 5 min + 15 min | Room Temp. |
| Coupling | Fmoc-Ile-OH | 4 | Varies | 2 hours | Room Temp. |
| HBTU | 3.9 | Varies | |||
| DIPEA | 8 | Varies | |||
| Cleavage | Reagent B | - | 2 mL | 2 hours | Room Temp. |
Diagrams
Caption: Workflow for the solid-phase synthesis of Isoleucyl-Serine.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ile-Ser Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction The dipeptide Isoleucyl-Serine (Ile-Ser) is a small peptide molecule with applications in various fields of biochemical and pharmaceutical research. Following synthetic production, the crude product contains the target dipeptide alongside impurities such as unreacted amino acids, truncated sequences, or by-products from side reactions. High-Purity this compound is often required for in-vitro and in-vivo studies, necessitating an efficient purification methodology. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies product recovery. This document provides a detailed protocol for the purification of the this compound dipeptide using RP-HPLC.
Principle of Separation Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar. The this compound dipeptide, along with impurities, is loaded onto the column in a highly aqueous mobile phase. The hydrophobic side chain of the Isoleucine residue interacts with the nonpolar C18 stationary phase, causing the dipeptide to be retained.
Separation is achieved by applying a gradient of increasing organic solvent, typically acetonitrile (ACN). As the concentration of ACN in the mobile phase increases, the mobile phase becomes more nonpolar, disrupting the hydrophobic interactions between the dipeptide and the stationary phase. This causes the dipeptide to elute from the column. Components of the mixture elute at different ACN concentrations based on their relative hydrophobicities, thus enabling separation. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by masking the residual silanol groups on the silica support and providing a counter-ion for the charged groups on the peptide.
Caption: Principle of RP-HPLC separation for this compound dipeptide.
Materials and Methods
1. Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Fraction Collector
-
-
Reversed-Phase C18 Column (Analytical and Preparative/Semi-Preparative)
-
Data Acquisition and Analysis Software (e.g., Chromeleon™, Empower™)
-
Lyophilizer (Freeze-Dryer) for sample recovery
2. Chemicals and Reagents
-
Crude this compound dipeptide sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q® or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC grade, >99.5% purity
3. Chromatographic Conditions The following table summarizes the recommended starting conditions for the analytical and semi-preparative purification of this compound. Method optimization may be required based on the specific impurity profile of the crude sample.
| Parameter | Analytical Method | Semi-Preparative Method |
| Column | C18, 5 µm, 120 Å, 4.6 x 250 mm | C18, 5-10 µm, 120 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Gradient | 5% to 30% B over 25 minutes | 5% to 30% B over 25 minutes |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
| Detection Wavelength | 215 nm | 215 nm |
| Injection Volume | 10 - 50 µL | 100 µL - 2.0 mL |
| Sample Concentration | 1 mg/mL | 5-20 mg/mL |
Experimental Protocol
This protocol outlines the key steps from preparation to final product recovery.
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution as described above.
2. Sample Preparation
-
Dissolve the crude this compound dipeptide in Mobile Phase A to achieve the desired concentration (e.g., 1 mg/mL for analytical scouting, 10 mg/mL for preparative runs).
-
Ensure the sample is fully dissolved. If necessary, sonicate briefly.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC System Setup and Equilibration
-
Install the appropriate column (analytical for method development, semi-preparative for purification).
-
Purge the pump lines with fresh mobile phases to remove any air bubbles and old solvents.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved. The flow rate for equilibration should be the same as the starting flow rate of the gradient method.
4. Method Development and Purification
-
Analytical Scouting: Perform an initial injection on the analytical column to determine the retention time of the this compound dipeptide and to resolve it from major impurities.
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution. For peptides, a shallow gradient (e.g., 0.5-1.0% B per minute) often yields the best separation.
-
Preparative Run: Once the method is optimized, switch to the semi-preparative column. The flow rate should be scaled appropriately for the larger column diameter. Inject the prepared crude sample.
-
Fraction Collection: Set the fraction collector to collect peaks based on UV absorbance threshold or time windows around the expected retention time of the pure this compound peak.
5. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified this compound dipeptide as a white, fluffy powder. Store the final product at -20°C or below.
Caption: Workflow for the HPLC purification of this compound dipeptide.
Application Note: Mass Spectrometry Characterization of Synthetic Isoleucyl-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive guide to the characterization of synthetic Isoleucyl-Serine (Ile-Ser) using mass spectrometry. Isoleucyl-Serine is a dipeptide composed of the amino acids Isoleucine and Serine. As with many synthetic peptides, rigorous characterization is essential to confirm its identity, purity, and structural integrity, which are critical parameters in research and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the definitive identification and quantification of such peptides. This document outlines the experimental protocols for sample preparation, LC-MS analysis, and tandem mass spectrometry (MS/MS) for the structural elucidation of Isoleucyl-Serine.
Experimental Workflow
The overall workflow for the characterization of synthetic Isoleucyl-Serine involves sample preparation, followed by liquid chromatography for separation, and subsequent analysis by mass spectrometry for detection and structural confirmation.
Quantifying intracellular Ile-Ser levels using LC-MS/MS.
An Application Note and Protocol for the Quantification of Intracellular Ile-Ser Levels Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized as biologically active molecules involved in various cellular processes beyond their role as protein degradation products.[1] The specific functions and signaling roles of many dipeptides, such as Isoleucyl-Serine (this compound), are areas of active investigation. Accurate quantification of intracellular dipeptide levels is crucial for understanding their metabolic pathways, their roles in disease pathogenesis, and for the development of novel therapeutics.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for quantifying low-abundance small molecules in complex biological matrices.[3][4] This application note provides a detailed protocol for the reliable quantification of the dipeptide this compound from cultured cells using LC-MS/MS with a Multiple Reaction Monitoring (MRM) scan mode.[3] The methodology covers cell culture, efficient intracellular metabolite extraction, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The workflow for quantifying intracellular this compound begins with the harvesting of cultured cells, followed by quenching of metabolic activity to prevent analyte degradation. Intracellular metabolites, including this compound, are then extracted using a cold organic solvent precipitation method, which also serves to remove larger molecules like proteins.[5] The resulting extract is analyzed by LC-MS/MS.
The liquid chromatography (LC) system separates this compound from other metabolites based on its physicochemical properties.[6] Following chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI), and introduced into the tandem mass spectrometer (MS/MS). The mass spectrometer is operated in MRM mode, where the precursor ion (the protonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.[3] This highly specific transition provides excellent selectivity and sensitivity for quantification.[7] Absolute quantification is achieved by generating a standard curve with a pure this compound standard and often involves the use of a stable isotope-labeled internal standard to account for matrix effects and sample processing variability.[8]
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell lines (e.g., HEK293, HeLa, or a researcher-specific line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS).
-
Standards: this compound dipeptide standard (Sigma-Aldrich or equivalent), stable isotope-labeled internal standard (e.g., this compound, ¹³C₉, ¹⁵N₂) if available.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (Fisher Scientific or equivalent).
-
Reagents: Formic acid (LC-MS grade), Trichloroacetic acid (TCA) or cold organic solvents for extraction.[5]
-
Equipment: Cell culture incubator, centrifuge, sonicator, vacuum concentrator, analytical balance, LC-MS/MS system (e.g., coupled with an electrospray ionization source).
Cell Culture and Treatment
-
Culture cells in appropriate flasks or plates to ~80-90% confluency. For quantitative analysis, a minimum of 1x10⁶ cells per sample is recommended.
-
If applicable, treat cells with the compound of interest or expose them to specific experimental conditions for the desired duration. Include untreated control samples.
-
Prepare a minimum of three to five biological replicates for each experimental condition to ensure statistical significance.[9]
Intracellular Metabolite Extraction
This protocol uses a cold methanol/acetonitrile extraction method to quench metabolism and extract polar metabolites.
-
Aspirate the cell culture medium from the plates.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular contaminants. It is critical to perform this step quickly to prevent metabolite leakage.[10]
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well/dish.
-
Place the plates on dry ice for 10-15 minutes to ensure complete quenching of metabolic activity.
-
Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[9]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Standard Curve Preparation: Prepare a stock solution of this compound standard in water. Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the reconstitution solution. If using an internal standard, spike it into all samples and calibration standards at a fixed concentration.
-
LC Method:
-
Column: A HILIC column is often suitable for polar analytes like dipeptides.[6] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 98% B
-
2-12 min: Linear gradient to 50% B
-
12-14 min: Linear gradient to 2% B
-
14-20 min: Hold at 98% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor mass for this compound [M+H]⁺ is m/z 219.1. Product ions can be determined by infusing the standard, but a common fragment would be the immonium ion of Isoleucine (m/z 86.1).
-
This compound Quantifier: 219.1 -> 86.1
-
This compound Qualifier: 219.1 -> 60.1 (Serine immonium ion)
-
-
Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow) for maximal signal intensity using the this compound standard.[12]
-
Data Analysis
-
Integrate the peak areas for the this compound MRM transition in all samples and standards using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the standards.[7]
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Normalize the final concentration to the cell number or total protein content of the original sample to report as pmol/10⁶ cells or a similar unit.
Diagrams
Caption: Experimental workflow for intracellular this compound quantification.
Caption: Logical diagram of this compound as a potential biomarker.
Example Data
The following table summarizes hypothetical quantitative results for intracellular this compound levels in a control cell line versus a cell line treated with a hypothetical compound 'X' for 24 hours. Concentrations are expressed as pmol per million cells.
| Condition | Mean Intracellular this compound (pmol/10⁶ cells) | Standard Deviation (SD) | n |
| Control | 12.5 | 1.8 | 5 |
| Treated (Compound X) | 28.9 | 3.2 | 5 |
These results indicate that treatment with Compound X leads to a significant increase in intracellular this compound levels, suggesting an alteration in protein metabolism or dipeptide transport that can be precisely quantified using this LC-MS/MS method.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of the dipeptide this compound from cultured cells. The described method, combining a streamlined extraction procedure with the high sensitivity and selectivity of LC-MS/MS, is suitable for researchers in cell biology, metabolomics, and drug development. This approach enables the accurate measurement of changes in intracellular dipeptide pools, facilitating the investigation of their biological roles and their potential as biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ovid.com [ovid.com]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Isoleucyl-Serine and Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular uptake of small peptides is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Isoleucyl-Serine (Ile-Ser) is a dipeptide that can serve as a model for investigating these transport mechanisms.[1] Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its internalization into living cells.[2][3] This document provides detailed application notes and protocols for the fluorescent labeling of Isoleucyl-Serine and subsequent analysis of its cellular uptake using fluorescence microscopy and flow cytometry.
Fluorescent Labeling of Isoleucyl-Serine
The selection of a suitable fluorescent dye is critical for successful cellular uptake studies. The ideal dye should be bright, photostable, and have minimal impact on the biological activity of the dipeptide. Several classes of fluorescent dyes are commonly used for peptide labeling, including fluoresceins (e.g., FAM, FITC), rhodamines (e.g., TAMRA, TRITC), and cyanine dyes (e.g., Cy3, Cy5).[2][4]
Recommended Fluorescent Dyes
For cellular uptake studies of this compound, we recommend starting with a well-characterized and widely used dye such as 5-Carboxyfluorescein (5-FAM) or Tetramethylrhodamine (TAMRA). These dyes offer good water solubility and have excitation and emission spectra compatible with common fluorescence microscopy and flow cytometry setups.[4][5]
Table 1: Recommended Fluorescent Dyes for Labeling Isoleucyl-Serine
| Fluorophore | Full Name | Excitation (nm) | Emission (nm) | Key Advantages |
| 5-FAM | 5-Carboxyfluorescein | 492 | 517 | Bright, well-characterized, good water solubility.[2] |
| TAMRA | 5-Carboxytetramethylrhodamine | 543 | 572 | Photostable, less pH-sensitive than fluorescein.[2] |
| Alexa Fluor 488 | - | 490 | 525 | Bright, photostable, and pH-insensitive.[4] |
| Cy3 | Cyanine 3 | 550 | 570 | Bright and photostable, suitable for various applications.[4] |
Labeling Chemistry
The most common method for labeling peptides is through the formation of a stable amide bond between a carboxyl group on the fluorescent dye and a primary amine on the peptide.[4][6] In the case of Isoleucyl-Serine, the N-terminal isoleucine provides a free primary amine that can be targeted for labeling.
Experimental Workflow for Fluorescent Labeling of Isoleucyl-Serine
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. jpt.com [jpt.com]
- 3. lubio.ch [lubio.ch]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Note & Protocols: Leveraging Ile-Ser as a Substrate for the Discovery of Novel Peptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of novel peptidases are pivotal for advancing our understanding of cellular signaling, protein regulation, and disease pathogenesis. The substrate specificity of a peptidase dictates its biological function, and identifying enzymes with unique cleavage preferences can unveil new therapeutic targets. This application note details the use of the dipeptide Isoleucyl-Serine (Ile-Ser) as a specific substrate for the discovery and characterization of novel peptidases.
Peptidases that recognize and cleave the this compound bond may play significant roles in various physiological processes. Isoleucine at the P1 position suggests a preference for a hydrophobic residue, while Serine at the P1' position indicates a potential interaction with a polar residue in the enzyme's active site. This combination of features provides a unique substrate for identifying peptidases that may not be readily discovered using more common dipeptide substrates.
This document provides detailed protocols for both a standard peptidase activity assay and a high-throughput screening (HTS) campaign using this compound-based substrates. Additionally, it presents illustrative quantitative data and visual workflows to guide researchers in their experimental design.
Data Presentation
The following tables summarize hypothetical kinetic data for a newly discovered peptidase, termed "Ileserase," acting on an this compound-containing substrate. This data is provided as a template for researchers to populate with their own experimental findings.
Table 1: Michaelis-Menten Kinetics of Ileserase with Fluorogenic this compound Substrate
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 50 |
| 2 | 95 |
| 5 | 210 |
| 10 | 350 |
| 20 | 500 |
| 50 | 650 |
| 100 | 700 |
Table 2: Kinetic Parameters of Ileserase
| Parameter | Value |
| Vmax (RFU/min) | 750 |
| Km (µM) | 12.5 |
| kcat (s⁻¹) | 15 |
| kcat/Km (M⁻¹s⁻¹) | 1.2 x 10⁶ |
Experimental Protocols
Protocol 1: Standard Peptidase Activity Assay using a Fluorogenic this compound Substrate
This protocol describes the determination of peptidase activity using a commercially available or custom-synthesized fluorogenic substrate, such as this compound-7-amino-4-methylcoumarin (this compound-AMC). Cleavage of the amide bond by a peptidase releases the fluorescent AMC molecule, which can be quantified.
Materials:
-
Purified peptidase or cell lysate containing the peptidase of interest
-
This compound-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the this compound-AMC substrate in Assay Buffer to final concentrations ranging from 1 µM to 100 µM.
-
Prepare a working solution of the peptidase in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control (50 µL of Assay Buffer instead of enzyme solution) and a "no substrate" control (50 µL of enzyme solution and 50 µL of Assay Buffer without substrate) for background fluorescence correction.
-
-
Initiate the Reaction:
-
Add 50 µL of the peptidase working solution to each well containing the substrate.
-
Mix gently by pipetting or shaking the plate for 30 seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration by plotting fluorescence versus time and calculating the slope of the linear portion of the curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 2: High-Throughput Screening (HTS) for Novel Peptidases Cleaving this compound
This protocol outlines a high-throughput screening assay to identify novel peptidases that cleave an this compound substrate from a large compound library or biological extracts.
Materials:
-
HTS library (e.g., microbial extracts, fractionated cell lysates, or purified enzyme collections)
-
Fluorogenic this compound substrate (e.g., this compound-AMC)
-
Assay Buffer (as in Protocol 1)
-
384-well black microplates
-
Automated liquid handling system
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense 10 µL of each library sample into individual wells of a 384-well plate.
-
Include positive controls (a known peptidase that cleaves this compound, if available, or a generic protease) and negative controls (Assay Buffer only).
-
-
Substrate Addition:
-
Prepare a working solution of the this compound-AMC substrate in Assay Buffer at a concentration close to the Km (if known) or at a concentration determined to give a robust signal-to-background ratio (e.g., 20 µM).
-
Dispense 10 µL of the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature (e.g., 37°C).
-
Measure the fluorescence intensity at two time points: immediately after substrate addition (T0) and after a fixed incubation period (e.g., 60 minutes, T60).
-
-
Hit Identification and Confirmation:
-
Calculate the change in fluorescence (ΔRFU = RFU at T60 - RFU at T0) for each well.
-
Identify "hits" as wells with a ΔRFU significantly above the average of the negative controls (e.g., > 3 standard deviations).
-
Confirm the activity of the primary hits by re-testing in a dose-response format and performing the full kinetic analysis as described in Protocol 1.
-
Visualizations
Diagram 1: Experimental Workflow for Novel Peptidase Discovery
Caption: Workflow for the discovery and characterization of novel this compound cleaving peptidases.
Diagram 2: Hypothetical Signaling Pathway Involving an this compound Peptidase
Revolutionizing Cell Culture: Ile-Ser Dipeptide as a Novel Component for Enhanced Performance and Viability
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of biopharmaceutical production and cellular research, the quest for optimized cell culture media remains paramount. Today, we introduce detailed application notes and protocols for the incorporation of Isoleucyl-serine (Ile-Ser), a novel dipeptide, into custom cell culture media. These guidelines are designed for researchers, scientists, and drug development professionals to unlock new potentials in cell line performance, stability, and productivity.
The use of dipeptides in cell culture media has gained significant traction as a strategy to overcome the inherent limitations of free amino acids, such as poor solubility and instability.[1] By chemically linking two amino acids, dipeptides offer a more stable and soluble source of essential nutrients for cells in culture. This approach minimizes the accumulation of toxic byproducts like ammonia, which can impair cell growth and productivity.
While specific data on the this compound dipeptide is emerging, the known metabolic roles of its constituent amino acids, Isoleucine and Serine, provide a strong rationale for its application. Isoleucine is an essential branched-chain amino acid that serves as a vital energy source for cells.[2] Serine plays a crucial role in the biosynthesis of nucleotides and other amino acids and its availability is critical for robust cell growth.[3][4] The dipeptide Leu-Ile, containing Isoleucine, has been shown to prevent reductions in cell viability induced by serum deprivation, suggesting a pro-survival role for Isoleucine-containing dipeptides.[5]
These application notes provide a framework for evaluating this compound as a component in custom cell culture media, complete with detailed experimental protocols and illustrative data.
Application Notes
The incorporation of this compound into custom cell culture media is hypothesized to offer several advantages:
-
Enhanced Cell Growth and Viability: By providing a stable source of Isoleucine and Serine, this compound may support higher viable cell densities and extend culture duration.
-
Improved Protein Production: As essential building blocks for proteins, a consistent supply of Isoleucine and Serine can potentially boost the yield of recombinant proteins and monoclonal antibodies.
-
Reduced Metabolic Stress: The controlled release of amino acids from the dipeptide can lead to a more balanced metabolism and reduce the accumulation of cytotoxic waste products.
To validate these potential benefits, a series of experiments are proposed, including dose-response studies to determine the optimal concentration of this compound, and comparative studies against standard media formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A sterile, concentrated stock solution of this compound dipeptide is required for supplementation into the basal cell culture medium.
Materials:
-
This compound dipeptide powder
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound dipeptide powder.
-
Dissolve the powder in a suitable volume of sterile, cell culture grade water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Gently vortex or swirl the solution until the dipeptide is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Evaluation of this compound on Cell Growth and Viability
This protocol outlines the procedure for assessing the impact of this compound supplementation on the growth and viability of a suspension cell line (e.g., CHO cells).
Materials:
-
Suspension cell line of interest (e.g., CHO-S)
-
Basal cell culture medium (serum-free, chemically defined)
-
This compound stock solution (from Protocol 1)
-
Shake flasks or spinner flasks
-
Automated cell counter or hemocytometer and microscope
-
Trypan blue solution (0.4%)
Procedure:
-
Seed the suspension cells at a density of 0.3 x 10^6 cells/mL in shake flasks containing the basal medium.
-
Supplement the flasks with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Ensure the final volume is the same in all flasks.
-
Incubate the flasks at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
Take daily samples from each flask for cell counting.
-
To determine cell viability, mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using an automated cell counter or a hemocytometer.
-
Calculate the viable cell density (VCD) and percentage of viability.
-
Plot the VCD and viability over the culture duration for each concentration of this compound.
Protocol 3: Assessment of Apoptosis using Annexin V Staining
This protocol describes how to quantify the effect of this compound on apoptosis using flow cytometry.
Materials:
-
Cells cultured with and without this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells from each culture condition by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Data Presentation
The following tables present illustrative data from hypothetical experiments evaluating the effect of this compound on a CHO cell line.
Table 1: Effect of this compound Concentration on Peak Viable Cell Density and Viability.
| This compound Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Peak Density (%) |
| 0 (Control) | 8.2 ± 0.4 | 92.5 ± 1.5 |
| 1 | 9.5 ± 0.5 | 94.1 ± 1.2 |
| 2.5 | 11.3 ± 0.6 | 96.3 ± 0.8 |
| 5 | 10.8 ± 0.5 | 95.8 ± 1.0 |
| 10 | 9.1 ± 0.4 | 93.2 ± 1.3 |
Table 2: Effect of this compound on Apoptosis in CHO Cells at Day 5 of Culture.
| This compound Concentration (mM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 85.2 ± 2.1 | 8.5 ± 1.1 | 6.3 ± 0.9 |
| 2.5 | 92.1 ± 1.5 | 4.2 ± 0.7 | 3.7 ± 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by this compound.
Amino acid availability is a key regulator of the mTOR signaling pathway, which controls cell growth, proliferation, and survival.[6][7] Isoleucine, as a branched-chain amino acid, is a known activator of this pathway. The following diagram illustrates the hypothesized mechanism of action for this compound.
Conclusion
The use of this compound dipeptide as a component in custom cell culture media presents a promising avenue for enhancing cell culture performance. The provided protocols offer a robust framework for researchers to investigate the effects of this novel dipeptide on their specific cell lines and processes. The illustrative data suggests that this compound has the potential to significantly improve viable cell density and reduce apoptosis, ultimately leading to higher productivity in biopharmaceutical manufacturing and more reliable results in cell-based research. Further investigation into the precise mechanisms of action and optimization of its use will undoubtedly contribute to the advancement of cell culture technology.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. L -异亮氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl compounds ameliorate the serum-deprivation-induced reduction in cell viability via the neurotrophin-activating effect in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Isoleucyl-Serine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoleucyl-Serine is a dipeptide composed of the amino acids isoleucine and serine. As an incomplete breakdown product of protein digestion or catabolism, understanding its bioavailability is crucial for assessing its physiological or cell-signaling effects.[1] These application notes provide a comprehensive protocol for determining the bioavailability of Isoleucyl-Serine, employing a tiered approach from in vitro permeability assessment to in vivo pharmacokinetic studies.
I. In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2][3] This model is widely used to predict the oral absorption of compounds, including peptides.[4][5][6]
Experimental Protocol:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell semipermeable membrane inserts at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Study:
-
Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Isoleucyl-Serine solution (at various concentrations) to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, and 120 minutes).[5]
-
Immediately after each sampling, replenish the basolateral chamber with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
Signaling Pathway: PEPT1-Mediated Dipeptide Transport
The primary mechanism for the absorption of di- and tripeptides in the small intestine is the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[8][9][10] This transporter is expressed on the apical membrane of intestinal epithelial cells and utilizes the electrochemical proton gradient to move peptides into the cells.[9][11]
Caption: PEPT1-mediated transport of Isoleucyl-Serine across an enterocyte.
II. In Situ Intestinal Perfusion Studies
The in situ intestinal perfusion model in rodents is considered more physiologically relevant than in vitro models as it maintains an intact blood supply and innervation.[12][13] This technique allows for the study of drug absorption in specific segments of the intestine.[14][15]
Experimental Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats, fasted overnight with free access to water.
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., duodenum, jejunum, ileum) and cannulate both ends.[14][16]
-
-
Perfusion:
-
Perfuse the cannulated intestinal segment with a warmed (37°C), oxygenated Krebs-Ringer buffer to cleanse the lumen.
-
Following the wash, perfuse the segment with the perfusion solution containing Isoleucyl-Serine at a constant flow rate.
-
Collect the perfusate at regular intervals for a predetermined duration.
-
-
Sample Analysis:
-
Analyze the concentration of Isoleucyl-Serine in the collected perfusate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the absorption rate constant (Ka) and the effective permeability (Peff).
-
III. In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[17][18][19]
Experimental Protocol:
-
Animal Model:
-
Use adult male C57BL/6 mice or Sprague-Dawley rats.[19]
-
Acclimatize the animals for at least one week prior to the study.
-
-
Dosing:
-
Administer Isoleucyl-Serine via the desired route. For bioavailability assessment, both intravenous (IV) and oral (PO) administration are required.
-
For oral administration, dose the animals by gavage.
-
For intravenous administration, inject the compound into the tail vein.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, retro-orbital sinus).[19]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate the key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Experimental Workflow
The assessment of bioavailability follows a logical progression from in vitro to in vivo models.
Caption: A tiered approach for assessing the bioavailability of Isoleucyl-Serine.
IV. Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Caco-2 Permeability of Isoleucyl-Serine
| Concentration (µM) | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| 10 | |||
| 50 | |||
| 100 |
Table 2: In Situ Intestinal Perfusion Parameters for Isoleucyl-Serine
| Intestinal Segment | Ka (min⁻¹) | Peff (x 10⁻⁴ cm/s) |
| Duodenum | ||
| Jejunum | ||
| Ileum |
Table 3: In Vivo Pharmacokinetic Parameters of Isoleucyl-Serine
| Parameter | Intravenous (Dose) | Oral (Dose) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀-t (ngh/mL) | ||
| AUC₀-∞ (ngh/mL) | ||
| t₁/₂ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Logical Relationship of Bioavailability Assessment Methods
The different experimental models provide complementary information for a comprehensive bioavailability assessment.
Caption: Interrelation of models for bioavailability assessment.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. Establishment of a triple co-culture in vitro cell models to study intestinal absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro/in vivo models for peptide oral absorption: comparison of Caco-2 cell permeability with rat intestinal absorption of renin inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of Peptides Derived from the In Vitro Digestion of Human Milk Assessed by Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 11. physoc.org [physoc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. The plasma peptidome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoleucine-Serine (Ile-Ser) in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a conceptual framework based on established principles of targeted drug delivery. As of the current date, the dipeptide Isoleucine-Serine (Ile-Ser) has not been extensively reported in the scientific literature as a targeting ligand for drug delivery systems. This document, therefore, presents a hypothetical application to guide researchers in exploring its potential.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, often leading to the overexpression of specific amino acid transporters on their surface.[1][2] This metabolic reprogramming presents a unique opportunity for targeted drug delivery by using amino acids and their derivatives as ligands to guide therapeutic payloads to tumor sites.[1] Both serine and the branched-chain amino acid isoleucine are crucial for cancer cell growth and survival, and their respective transporters are frequently upregulated in various malignancies.[2][3][4][5][6][7][8]
This document outlines a hypothetical application of the dipeptide Isoleucine-Serine (this compound) as a targeting moiety for the delivery of cytotoxic drugs to cancer cells that overexpress amino acid transporters with an affinity for this compound. The proposed system consists of a peptide-drug conjugate (PDC) where a chemotherapeutic agent is linked to the this compound dipeptide. This conjugate is designed to be recognized and internalized by cancer cells via receptor-mediated endocytosis, leading to the intracellular release of the cytotoxic drug and subsequent tumor cell death.
Hypothetical Signaling Pathway and Cellular Uptake
The proposed mechanism of action for an this compound targeted drug delivery system is initiated by the binding of the this compound-drug conjugate to a specific amino acid transporter (e.g., a hypothetical dipeptide transporter or a transporter with broad specificity like LAT1) that is overexpressed on the surface of cancer cells.[2] Upon binding, the conjugate is internalized through endocytosis, a process by which the cell membrane engulfs the conjugate to form an endosome.[9] The endosome then traffics within the cell and may fuse with a lysosome. The acidic environment and enzymatic activity within the lysosome would then cleave the linker, releasing the active cytotoxic drug into the cytoplasm to exert its therapeutic effect, such as inducing apoptosis.
Figure 1: Proposed signaling pathway for this compound targeted drug delivery.
Data Presentation
The following tables summarize hypothetical quantitative data for an this compound conjugated nanoparticle system delivering a generic cytotoxic drug. These values are illustrative and would need to be determined experimentally.
Table 1: Physicochemical Properties of this compound Conjugated Nanoparticles
| Parameter | Unconjugated Nanoparticles | This compound Conjugated Nanoparticles |
| Average Particle Size (nm) | 105 ± 5 | 112 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -15.2 ± 1.5 | -10.8 ± 1.2 |
| Drug Loading Capacity (%) | 10.5 ± 0.8 | 10.2 ± 0.9 |
| Encapsulation Efficiency (%) | 85.3 ± 4.1 | 83.9 ± 3.8 |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Treatment | Cellular Uptake (Fluorescence Intensity) | IC50 (µM) |
| Cancer Cell Line | Free Drug | 100 ± 10 | 0.5 ± 0.05 |
| (High Transporter Expression) | Unconjugated Nanoparticles | 350 ± 25 | 0.2 ± 0.03 |
| This compound Conjugated Nanoparticles | 850 ± 50 | 0.05 ± 0.01 | |
| Normal Cell Line | Free Drug | 95 ± 8 | 0.6 ± 0.07 |
| (Low Transporter Expression) | Unconjugated Nanoparticles | 150 ± 15 | 0.4 ± 0.05 |
| This compound Conjugated Nanoparticles | 180 ± 20 | 0.35 ± 0.04 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Drug Conjugate
This protocol describes the synthesis of an this compound dipeptide conjugated to a cytotoxic drug (e.g., Doxorubicin) via a cleavable linker.
Figure 2: Workflow for the synthesis of an this compound-drug conjugate.
Materials:
-
Isoleucine-Serine (this compound) dipeptide
-
Cytotoxic drug with a reactive group (e.g., amine)
-
Heterobifunctional linker (e.g., SMCC)
-
Protecting groups for amines (e.g., Boc anhydride)
-
Activating agents for carboxyl groups (e.g., EDC/NHS)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
-
Characterization instruments (e.g., Mass Spectrometry, NMR)
Methodology:
-
Protection of this compound: Protect the N-terminal amino group of the this compound dipeptide using a suitable protecting group (e.g., Boc anhydride) to ensure specific conjugation.
-
Linker Activation: Activate the carboxyl group of the linker using EDC/NHS chemistry.
-
Conjugation of Linker to this compound: React the protected this compound with the activated linker to form the this compound-linker intermediate.
-
Deprotection: Remove the protecting group from the N-terminus of the this compound-linker intermediate.
-
Drug Conjugation: React the deprotected this compound-linker with the cytotoxic drug. The reaction will depend on the functional groups of the drug and linker.
-
Purification: Purify the final this compound-drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR.
Protocol 2: Formulation of this compound Conjugated Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles and the surface conjugation of the this compound dipeptide.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Cytotoxic drug
-
This compound dipeptide with a reactive group for conjugation
-
Solvents (e.g., Dichloromethane, Acetone)
-
Surfactant (e.g., PVA)
-
Conjugation chemistry reagents (e.g., EDC/NHS)
Methodology:
-
Nanoparticle Formulation: Prepare drug-loaded PLGA nanoparticles using an oil-in-water emulsion-solvent evaporation method.
-
Surface Functionalization: Introduce carboxyl groups on the surface of the nanoparticles by using a PLGA-COOH polymer.
-
Activation of Surface Groups: Activate the carboxyl groups on the nanoparticle surface using EDC/NHS chemistry.
-
Conjugation of this compound: React the activated nanoparticles with the this compound dipeptide. The N-terminal amino group of the dipeptide will react with the activated carboxyl groups on the nanoparticle surface.
-
Purification: Purify the this compound conjugated nanoparticles by centrifugation and washing to remove unconjugated dipeptides and other reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and conjugation efficiency as outlined in Table 1.
Protocol 3: In Vitro Cellular Uptake Study
This protocol details the assessment of the cellular uptake of this compound conjugated nanoparticles in cancer cells.
Figure 3: Experimental workflow for in vitro cellular uptake studies.
Materials:
-
Cancer cell line with high expression of the target transporter
-
Normal cell line with low expression of the target transporter
-
Fluorescently labeled unconjugated and this compound conjugated nanoparticles
-
Cell culture medium and supplements
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled unconjugated and this compound conjugated nanoparticles at various concentrations for a defined period (e.g., 4 hours).
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, use flow cytometry to quantify the uptake in individual cells.
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the targeting efficiency of the this compound conjugated nanoparticles.
Conclusion
The hypothetical framework presented here suggests that the dipeptide Isoleucine-Serine could be a promising ligand for targeted drug delivery to cancer cells that overexpress specific amino acid transporters. The detailed protocols provide a roadmap for the synthesis, formulation, and in vitro evaluation of such a system. Further research is warranted to identify specific cancers that overexpress transporters with high affinity for this compound and to validate the therapeutic efficacy of this approach in preclinical models.
References
- 1. Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Research Portal - Metabolic rewiring in cancer: Pharmacological targeting of serine/glycine synthesis addicted cancers [research.kuleuven.be]
- 4. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
- 6. High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 8. Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression [jcpjournal.org]
- 9. Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoleucyl-Serine Solid-Phase Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields specifically encountered during the solid-phase synthesis of the Isoleucyl-Serine (Ile-Ser) dipeptide sequence.
Frequently Asked Questions (FAQs)
Q1: Why is the Isoleucyl-Serine (this compound) sequence prone to low coupling yields in solid-phase peptide synthesis (SPPS)?
A1: The synthesis of the this compound motif presents two primary challenges that can lead to lower than expected yields:
-
Steric Hindrance: Isoleucine (Ile) is a β-branched amino acid, meaning its side chain is bulky and close to the peptide backbone. This steric hindrance can physically obstruct the incoming activated amino acid from reaching the N-terminus of the resin-bound Serine, slowing down the coupling reaction and potentially leaving it incomplete.[1][2]
-
Peptide Aggregation: The combination of the hydrophobic side chain of Isoleucine and the potential for hydrogen bonding from the Serine side chain can promote the aggregation of peptide chains on the solid support.[3] This aggregation reduces the solvation of the peptide-resin, making the reactive sites inaccessible to reagents for both deprotection and coupling steps, which severely hampers reaction efficiency.[3][4]
Q2: What is the most common sign of aggregation during the synthesis?
A2: A visible shrinking of the resin bed is a strong physical indicator that peptide aggregation is occurring.[5] Additionally, you might observe slower or incomplete Fmoc deprotection and coupling reactions, which can be monitored using tests like the Kaiser test.[3]
Q3: Which protecting group is recommended for the Serine side chain?
A3: For routine Fmoc-SPPS, the tert-butyl (tBu) group is the standard and recommended protecting group for the Serine hydroxyl function.[6] It is highly stable to the basic conditions used for Fmoc removal (piperidine) and is efficiently removed during the final acid cleavage (e.g., with TFA), fitting well within the orthogonal Fmoc/tBu strategy.[6]
Troubleshooting Guide
Issue 1: Incomplete Coupling of Fmoc-Ile-OH onto H-Ser(tBu)-Resin
If you observe a positive Kaiser test after the initial coupling of Isoleucine, it indicates the presence of unreacted free amines on the Serine residue. Here are several strategies to improve coupling efficiency:
Standard coupling reagents like HBTU/HOBt may not be sufficient to overcome the steric hindrance of Isoleucine. Switching to a more potent uronium/aminium-based coupling reagent is highly recommended.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is renowned for its high efficiency in sterically hindered couplings.[1][7]
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Relative Reactivity & Performance Notes | Base Required |
| HBTU/TBTU | Good general-purpose reagents, but may be insufficient for highly hindered couplings.[8] | DIPEA or NMM |
| PyBOP | Effective for sterically hindered couplings, but can be less efficient than HATU for some sequences.[7] | DIPEA or NMM |
| HATU | Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[1][8] | DIPEA or Collidine |
| COMU | A newer generation reagent with coupling efficiencies comparable to HATU and a better safety profile.[8][9] | DIPEA or NMM |
Performing the coupling step twice is a straightforward method to drive the reaction to completion.
-
Procedure: After the first coupling reaction (e.g., for 1-2 hours), drain the reaction vessel, wash the resin with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.[10]
This protocol outlines the manual coupling of a sterically hindered amino acid using HATU.
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound Serine(tBu) and the resin has been thoroughly washed with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ile-OH (3-5 eq.), HATU (2.9-4.5 eq.), and a hindered base like N,N-Diisopropylethylamine (DIPEA) or Collidine (4-10 eq.) in DMF. Briefly vortex the mixture.[11][12]
-
Coupling: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.[12]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless beads) indicates a complete reaction.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[12]
HATU Coupling Workflow
Issue 2: On-Resin Aggregation
If you suspect aggregation is the primary cause of low yield, several strategies can be employed to disrupt the secondary structures formed by the peptide chains.
-
Recommendation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM/NMP. NMP is more effective at disrupting hydrogen bonds and solvating the growing peptide chain.[3][5] Adding chaotropic salts like LiCl (0.1 - 1 M) can also help break up aggregates.[3]
This is one of the most effective methods for preventing aggregation involving Serine residues. A pseudoproline dipeptide temporarily introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.
-
Procedure: Instead of coupling Fmoc-Ile-OH to H-Ser(tBu)-Resin, you would first couple a different amino acid, and then use a pre-formed dipeptide, such as Fmoc-Ile-Ser(ψMe,MePro)-OH , in the subsequent coupling step. The native Serine residue is regenerated during the final TFA cleavage.[13][14]
Table 2: Troubleshooting Strategies for Peptide Aggregation
| Strategy | Description | Key Advantages |
| Solvent Change (DMF to NMP) | NMP is a stronger hydrogen bond disrupter than DMF.[5] | Simple to implement, can improve solvation significantly. |
| Chaotropic Salts (e.g., LiCl) | Salts disrupt non-covalent interactions between peptide chains.[3] | Can be added to the coupling mixture to break up existing aggregates. |
| Pseudoproline Dipeptides | Introduces a temporary proline-like kink in the backbone, preventing β-sheet formation.[13] | Highly effective, addresses the root cause of aggregation. The native sequence is restored upon cleavage. |
| Microwave-Assisted Synthesis | Microwave energy can help to break up aggregates and accelerate coupling reactions.[3] | Increases reaction kinetics and can improve yields in difficult sequences. |
This protocol describes the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ile-Ser(ψMe,MePro)-OH) (5 eq.) and a coupling reagent like HATU (5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) and mix for 1-2 minutes.[11]
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.[11]
-
Monitoring and Washing: Monitor the reaction with a TNBS or Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.[11]
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection using 20% piperidine in DMF.[11]
Troubleshooting Flowchart for Low this compound Yield
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Preventing Aggregation of Ile-Ser Dipeptide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ile-Ser (Isoleucyl-Serine) dipeptide in aqueous solutions. The information provided is designed to help you overcome common challenges related to peptide aggregation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound dipeptide solution is cloudy. What is the likely cause?
A cloudy appearance in your dipeptide solution is a strong indication of aggregation and precipitation. This occurs when the repulsive forces between peptide molecules are overcome by attractive forces, leading to the formation of insoluble clusters. Several factors can contribute to this, including pH, temperature, peptide concentration, and the ionic strength of the solution.
Q2: What is the isoelectric point (pI) of the this compound dipeptide, and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At the pI, the solubility of a peptide is at its minimum, making it highly prone to aggregation. For the this compound dipeptide, the theoretical pI can be calculated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.
Based on the typical pKa values for the termini of a dipeptide (pKa of C-terminus ≈ 3.1, pKa of N-terminus ≈ 8.0), the estimated isoelectric point (pI) for the this compound dipeptide is approximately 5.55 .
It is crucial to work at a pH that is at least 1-2 units away from the pI to ensure that the dipeptide molecules have a net positive or negative charge, which promotes repulsion and prevents aggregation.
Q3: How does pH affect the solubility of the this compound dipeptide?
The solubility of the this compound dipeptide is highly dependent on pH. At a pH below its pI (e.g., pH < 4), the dipeptide will have a net positive charge, increasing its solubility. Conversely, at a pH above its pI (e.g., pH > 7), it will have a net negative charge and will also be more soluble. The lowest solubility is expected at or near the pI of ~5.55.
Hypothetical Solubility Curve for this compound Dipeptide
| pH | Expected Relative Solubility |
| 2.0 | High |
| 3.0 | High |
| 4.0 | Moderate |
| 5.0 | Low |
| 5.55 | Minimum (pI) |
| 6.0 | Low |
| 7.0 | Moderate |
| 8.0 | High |
| 9.0 | High |
| 10.0 | High |
This table presents a hypothetical solubility trend based on the calculated pI. Actual solubility values should be determined experimentally.
Q4: What are some common excipients I can use to prevent this compound aggregation?
Several types of excipients can be used to stabilize your this compound dipeptide solution. The choice and concentration of the excipient will depend on your specific experimental conditions and downstream applications.
| Excipient Type | Examples | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-150 mM | Suppresses aggregation by interacting with charged and hydrophobic regions of the peptide.[1] |
| Polyols/Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the peptide through preferential exclusion, promoting a more compact and stable conformation.[2] |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v) | Reduce surface tension and prevent aggregation at interfaces (e.g., air-water, vial surface).[3][4] |
| Salts | Sodium Chloride (NaCl) | 50-150 mM | Modulate ionic strength to either shield or enhance electrostatic interactions, depending on the pH and peptide charge.[2] |
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Dissolution
Symptoms:
-
The solution becomes cloudy or forms visible particles immediately after adding the aqueous solvent.
-
The peptide does not fully dissolve.
Possible Causes & Solutions:
-
Incorrect pH: The pH of your solvent may be too close to the pI of the this compound dipeptide (~5.55).
-
Solution: For this basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it with your desired buffer. Alternatively, use a buffer with a pH of 7.0-7.4.[5]
-
-
High Peptide Concentration: You may be exceeding the solubility limit of the dipeptide in your chosen solvent.
-
Solution: Try dissolving a smaller amount of the peptide or increasing the volume of the solvent.
-
Logical Troubleshooting Workflow for Dissolution Issues
Caption: Troubleshooting workflow for this compound dipeptide dissolution problems.
Issue 2: Aggregation During Storage or Experimentation
Symptoms:
-
A previously clear solution becomes cloudy over time.
-
Inconsistent results in bioassays or analytical measurements.
-
Loss of active peptide concentration.
Possible Causes & Solutions:
-
Suboptimal pH: Even if the peptide dissolves initially, a pH close to the pI can promote aggregation over time.
-
Solution: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. Re-evaluate the buffer pH to be further from the pI.
-
-
Temperature Fluctuations: Freeze-thaw cycles or elevated temperatures can induce aggregation.
-
Solution: Aliquot the peptide solution to minimize freeze-thaw cycles. Store at a constant, appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). For experiments, maintain a constant temperature.
-
-
High Ionic Strength: While salts can sometimes improve solubility, high concentrations can also "salt out" the peptide, leading to aggregation.
-
Solution: Optimize the salt concentration in your buffer. Start with a physiological ionic strength (e.g., 150 mM NaCl) and adjust as needed.
-
-
Absence of Stabilizing Excipients: The formulation may lack components that actively prevent aggregation.
-
Solution: Introduce stabilizing excipients as detailed in the FAQ section. A screening of different excipients and their concentrations may be necessary to find the optimal formulation for your specific application.
-
Signaling Pathway of this compound Aggregation and Prevention
References
Technical Support Center: Enhancing the Stability of Isoleucyl-Serine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Isoleucyl-Serine (Ile-Ser) in cell culture media. Ensuring the consistent bioavailability of this dipeptide is critical for reproducible experimental outcomes.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter with this compound in your cell culture experiments.
Problem 1: Decreased Cell Growth and Viability Over Time
You observe a decline in cell performance in cultures supplemented with this compound, suggesting a reduction in the effective concentration of the dipeptide.
Possible Cause: Degradation of Isoleucyl-Serine.
Solutions:
-
pH Optimization: The stability of dipeptides is often pH-dependent. While specific data for this compound is limited, peptides are generally more stable at a slightly acidic to neutral pH. Ensure your cell culture medium is buffered effectively to maintain a stable physiological pH (typically 7.2-7.4).
-
Temperature Control: Elevated temperatures accelerate chemical degradation. Minimize the exposure of your media containing this compound to high temperatures. Store stock solutions and media at recommended temperatures (typically 2-8°C) and minimize the time at 37°C outside of the incubator.
-
Component Interactions: Certain components in cell culture media, such as metal ions, can catalyze the degradation of peptides. Consider using a chemically defined, serum-free medium to reduce the presence of unknown reactive species.
-
Fresh Media Supplementation: Due to the inherent instability of dipeptides in aqueous solutions, regular media changes or fresh supplementation of this compound can help maintain its effective concentration.
Problem 2: Precipitation or Cloudiness in the Cell Culture Medium
You notice visible precipitates or turbidity in your culture medium after adding Isoleucyl-Serine.
Possible Cause: Poor solubility or precipitation of this compound.
Solutions:
-
Solubility Assessment: The solubility of individual amino acids like isoleucine and serine is influenced by pH, with increased solubility often observed in more alkaline conditions.[1] However, the optimal pH for cell culture must be maintained. Determine the solubility limit of this compound in your specific medium by preparing a concentration curve and observing for precipitation.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or a balanced salt solution) where it is fully soluble. Ensure the pH of the stock solution is compatible with your cell culture medium. Add the stock solution to the medium with gentle mixing to avoid localized high concentrations that could lead to precipitation.
-
Use of Stabilized Derivatives: Consider using chemically modified forms of isoleucine or serine, such as N-lactoyl-isoleucine, which have been shown to have significantly higher solubility in cell culture media.[2] This approach can provide a more stable and soluble source of the required amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Isoleucyl-Serine in cell culture media?
A1: While specific experimental data for Isoleucyl-Serine is not abundant, two likely degradation pathways for dipeptides in aqueous solutions are:
-
Hydrolysis: The peptide bond between isoleucine and serine can be cleaved by hydrolysis, breaking the dipeptide into its constituent amino acids. A computational study on glycylserine at physiological pH suggests this is a potential degradation route.[3]
-
Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization to form diketopiperazines. This process is influenced by factors such as pH, temperature, and the specific amino acid sequence.[4][5][6] For this compound, this would result in the formation of cyclo(this compound).
Q2: How can I monitor the concentration and stability of Isoleucyl-Serine in my cell culture medium?
A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC system coupled with UV or fluorescence detection after pre-column derivatization is a standard approach for amino acid and peptide analysis in cell culture media.[7][8][9][10][11]
Q3: What impact do media components have on the stability of Isoleucyl-Serine?
A3: Components in complex media, especially those containing serum, can affect dipeptide stability.[12]
-
Enzymes: Serum contains peptidases that can enzymatically cleave the this compound peptide bond.
-
Metal Ions: Metal ions can catalyze oxidation and other degradation reactions.
-
Reactive Oxygen Species (ROS): The cellular metabolic activity can generate ROS, which may lead to oxidative degradation of the dipeptide.
Using a chemically defined, serum-free medium can help minimize these effects.
Quantitative Data Summary
While specific quantitative data for Isoleucyl-Serine stability is limited in the literature, the following table summarizes the solubility of its constituent amino acids and a more soluble derivative, which can serve as a reference.
| Compound | Solvent | Temperature (°C) | pH | Solubility (g/kg) | Citation |
| L-Isoleucine | Water | 25 | 6.2 | 32.4 | [2] |
| L-Leucine | Water | 25 | 6.0 | 22.1 | [2] |
| N-lactoyl-Isoleucine sodium salt | Water | 25 | 6.14 | 639.3 | [2] |
| N-lactoyl-Leucine sodium salt | Water | 25 | 6.7 | 689.2 | [2] |
Key Experimental Protocols
Protocol 1: Determination of Isoleucyl-Serine Stability by HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.
Materials:
-
Reversed-phase HPLC system with UV or fluorescence detector
-
C18 column
-
Isoleucyl-Serine standard
-
Cell culture medium
-
Derivatization reagents (e.g., o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC))
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts for mobile phase (e.g., sodium phosphate)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in your cell culture medium at a known concentration.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Remove any cells or debris by centrifugation or filtration.
-
-
Derivatization:
-
Follow a standard pre-column derivatization protocol using OPA (for the primary amine of isoleucine) and FMOC (if serine's hydroxyl group needs to be derivatized for better detection, though typically the free amino group is sufficient).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a suitable gradient of acetonitrile and buffer to separate the this compound dipeptide from other media components and its degradation products.
-
Detect the derivatized this compound using the UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Create a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: Potential degradation pathways of Isoleucyl-Serine in aqueous solutions.
Caption: Experimental workflow for determining Isoleucyl-Serine stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational study of the glycylserine hydrolysis at physiological pH: a zwitterionic versus anionic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor separation of Ile-Ser during HPLC purification.
Technical Support Center: HPLC Purification
Topic: Troubleshooting Poor Separation of Isoleucine (Ile) and Serine (Ser)
This guide provides in-depth troubleshooting for scientists, researchers, and drug development professionals encountering difficulties in separating Isoleucine (Ile) and Serine (Ser) via High-Performance Liquid Chromatography (HPLC). The structural similarities and polarity differences between these amino acids often present a significant chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation between Isoleucine and Serine so challenging?
A1: The difficulty stems from their distinct, yet chromatographically problematic, properties. Isoleucine is a branched-chain amino acid with a nonpolar, hydrophobic side chain. Serine possesses a polar, hydrophilic hydroxyl group. In traditional reversed-phase (RP) HPLC, polar compounds like Serine have weak retention and may elute near the void volume, while nonpolar compounds like Isoleucine are well-retained. The challenge is to find a single method that provides adequate retention and selectivity for both a polar and a nonpolar analyte simultaneously. Furthermore, their lack of strong UV chromophores makes detection difficult without derivatization.[1]
Q2: My Ile and Ser peaks are co-eluting or have very poor resolution on a standard C18 column. What are my initial troubleshooting steps?
A2: When facing poor resolution on a C18 column, the first step is to systematically evaluate and optimize your mobile phase conditions.
-
Adjust Mobile Phase pH: The ionization state of amino acids is highly dependent on pH, which directly impacts their retention.[2][3] For Ile and Ser, adjusting the mobile phase pH can alter their charge and interaction with the stationary phase. A pH of 7.4 has been shown to achieve adequate separation for a mixture of amino acids, including isoleucine.[4] It is crucial to operate within the pH stability range of your column to prevent degradation of the stationary phase.[2]
-
Modify Organic Solvent Concentration: Systematically vary the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic concentration generally increases retention in reversed-phase chromatography. Consider running a gradient elution, starting with a high aqueous percentage and gradually increasing the organic solvent concentration.[5] This can help retain Serine initially and then elute the more hydrophobic Isoleucine.
-
Check System Health: Ensure your HPLC system is performing optimally. Common issues like worn pump seals, faulty check valves, or leaks can lead to fluctuating flow rates and retention time instability, mimicking poor separation.[6] Also, confirm that your sample is fully solubilized in the mobile phase to avoid peak shape issues.
Q3: How does mobile phase pH specifically affect the separation of Isoleucine and Serine?
A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like amino acids.[3] Both Ile and Ser have a carboxylic acid group and an amino group, making them zwitterionic at their isoelectric point (pI).
-
At a pH below their pI (~pH 2-3), both amino acids will carry a net positive charge.
-
At a pH above their pI (~pH 9-10), they will carry a net negative charge.
-
Near their pI, they exist as neutral zwitterions.
By adjusting the pH, you change their net charge and hydrophobicity. For instance, operating at a pH where one amino acid is partially ionized while the other is fully ionized can introduce differences in electrostatic interactions with the silica surface of the column, thereby enhancing selectivity. Optimization of buffer pH is a key step in amino acid separation.[4] For example, baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4.[4]
Q4: When should I consider an alternative to standard reversed-phase chromatography?
A4: If optimizing your reversed-phase method does not yield the desired separation, it is time to explore alternative chromatographic modes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds.[7][8] It uses a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of organic solvent.[9] In HILIC, polar analytes like Serine are more strongly retained, while less polar ones like Isoleucine elute earlier.[10] This is often the inverse of reversed-phase elution order and can provide the necessary selectivity for separating analytes with diverse polarities.
-
Reversed-Phase with Ion-Pairing Agents: For reversed-phase systems, adding an ion-pairing reagent to the mobile phase can significantly improve the retention of polar, charged analytes like Serine.[1][11] These reagents are large ionic molecules with a hydrophobic region. They pair with the charged analyte, forming a neutral, more hydrophobic complex that can be retained and separated on a C18 column.[12][13] Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[11]
Quantitative Data Summary
The table below summarizes typical starting conditions for different HPLC methods used for the separation of amino acids, including Isoleucine and Serine. These parameters can be used as a starting point for method development.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Pair RP-HPLC |
| Stationary Phase | C18, 5 µm[4][14] | Amide, Amino, or Penta-hydroxy based[7][9][15] | C18[11] |
| Mobile Phase A | 10-20 mM Phosphate or Formate Buffer[4][14] | Water with 10-20 mM Ammonium Formate/Acetate[7][9][15] | Aqueous buffer with Ion-Pair Reagent (e.g., 0.1% TFA, 0.5-0.75 mM PDFOA)[11] |
| Mobile Phase B | Acetonitrile or Methanol[4][14] | Acetonitrile[7] | Acetonitrile or Methanol |
| pH Range | 2.5 - 7.5 (column dependent)[4] | 3.0 - 6.0[9][15] | 2.0 - 4.0 |
| Typical Gradient | 0-50% B over 15-20 min[4][14] | 90-50% B over 20-30 min[7][10] | 5-60% B over 20 min |
| Flow Rate | 0.5 - 1.0 mL/min[14] | 0.2 - 0.9 mL/min[7][15] | 0.8 - 1.2 mL/min |
| Temperature | 25 - 40 °C | 30 - 40 °C[7] | 30 - 40 °C |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Reversed-Phase HPLC
This protocol outlines a systematic approach to optimizing mobile phase pH to improve the resolution between Isoleucine and Serine on a C18 column.
-
Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of phosphate or acetate buffers at various pH points (e.g., pH 3.0, 4.5, 6.0, and 7.4). Ensure the chosen buffer has a pKa within +/- 1 unit of the target pH for effective buffering.
-
Prepare Mobile Phases: For each pH value, prepare the aqueous mobile phase (Mobile Phase A) by diluting the buffer stock to a final concentration of 10-20 mM. Your organic mobile phase (Mobile Phase B) will be HPLC-grade acetonitrile or methanol.
-
Column Equilibration: Install a C18 column and equilibrate it with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15-20 column volumes.
-
Initial Gradient Run: Inject a standard mixture of Isoleucine and Serine. Run a generic gradient (e.g., 5% to 50% B over 20 minutes).
-
Systematic pH Evaluation:
-
Start with the lowest pH mobile phase (e.g., pH 3.0). Equilibrate the column thoroughly.
-
Perform three replicate injections of your standard mix and record the retention times and resolution.
-
Flush the system and column with a 50:50 mixture of water and organic solvent before introducing the next pH buffer.
-
Repeat the equilibration and injection steps for each subsequent pH value (4.5, 6.0, 7.4).
-
-
Data Analysis: Compare the chromatograms from each pH condition. Identify the pH that provides the best resolution between the Ile and Ser peaks. Fine-tune the gradient slope at the optimal pH to further improve separation.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of Isoleucine and Serine.
Caption: A flowchart for troubleshooting poor HPLC separation of Ile and Ser.
Chemical Properties and Separation Principles
This diagram illustrates the key chemical properties of Isoleucine and Serine and how they influence their behavior in different HPLC modes.
Caption: Relationship between amino acid polarity and HPLC retention behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. hplc.eu [hplc.eu]
- 11. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Minimizing ion suppression effects in mass spectrometry of Ile-Ser.
Technical Support Center: Mass Spectrometry of Ile-Ser
Welcome to the technical support center for the mass spectrometry analysis of this compound (Isoleucyl-Serine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression effects and ensure accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantification.[1][3] Components like salts, endogenous metabolites, and proteins in biological samples are common causes of this phenomenon.[4][5][6] In electrospray ionization (ESI), these interfering molecules can compete with this compound for ionization or alter the physical properties of the spray droplets, hindering the formation of gas-phase ions.[4][5][7]
Q2: My this compound signal is much lower than expected. How can I confirm if ion suppression is the cause?
A2: A reliable method to diagnose ion suppression is the post-column infusion experiment .[4][7] This technique involves continuously infusing a standard solution of this compound at a constant rate into the mobile phase after the LC column but before the mass spectrometer's ion source. When a blank matrix sample (without this compound) is then injected onto the column, any drop in the constant baseline signal of this compound corresponds to a region where matrix components are eluting and causing suppression.[7] This allows you to see if the retention time of this compound coincides with a zone of ion suppression.
Another straightforward approach is to compare the signal response of this compound in a pure solvent against the response of this compound spiked into a prepared sample matrix extract at the same concentration. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[7]
Q3: What is the most effective way to compensate for ion suppression?
A3: The gold standard for compensating for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS) .[3][8][9] A SIL-IS for this compound (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will have a nearly identical retention time and ionization behavior.[7][10] Because it is affected by matrix effects in the same way as the endogenous this compound, the ratio of the analyte's peak area to the internal standard's peak area remains constant, even if suppression occurs.[8][9] This allows for highly accurate and precise quantification.[9][10]
Q4: Can I switch my ionization source to reduce suppression?
A4: Yes, changing the ionization source can be a viable strategy. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because ESI's ionization process is more dependent on droplet surface characteristics, which are easily affected by matrix components.[2][11] APCI, which utilizes gas-phase ionization, is often less affected by non-volatile salts and other matrix components.[11] If your analyte, this compound, is amenable to APCI, switching sources could mitigate the issue. Additionally, switching from positive to negative ESI mode might help, as fewer matrix components may be ionizable in negative mode, potentially reducing competition.[2]
Troubleshooting Guide
Issue: Low or Inconsistent Signal Intensity for this compound
This guide provides a systematic approach to troubleshooting and mitigating ion suppression.
Step 1: Diagnosis & Assessment
-
Action: Perform a post-column infusion experiment as described in FAQ Q2.
-
Objective: To determine if the retention time of this compound aligns with a region of significant ion suppression caused by the sample matrix.
Step 2: Optimize Sample Preparation
-
Rationale: The most effective way to eliminate ion suppression is to remove the interfering matrix components before analysis.[12] The choice of technique depends on the sample matrix (e.g., plasma, urine, cell lysate).
-
Solutions:
-
Solid-Phase Extraction (SPE): Highly effective for selectively isolating analytes like peptides while removing salts, phospholipids, and proteins.[13]
-
Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible solvent, leaving many interfering substances behind.[7]
-
Protein Precipitation (PPT): A simpler but often less clean method, where a solvent like acetonitrile is used to precipitate proteins.[7][12] While it removes the bulk of proteins, many other matrix components may remain.[7][13]
-
Sample Dilution: A straightforward approach that reduces the concentration of all matrix components.[3][14] This is only practical if the this compound concentration is high enough to remain detectable.[14]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Typical Analyte Recovery | Effectiveness in Removing Interferences | Throughput |
| Solid-Phase Extraction (SPE) | Good to Excellent | High (Removes salts, proteins, lipids) | Moderate |
| Liquid-Liquid Extraction (LLE) | Variable | Good (Removes polar interferences) | Moderate |
| Protein Precipitation (PPT) | Often <60% due to analyte loss | Low to Moderate (Removes proteins) | High |
| Dilute-and-Shoot | 100% (by definition) | Low (Reduces concentration of all components) | Very High |
Step 3: Optimize Chromatographic Conditions
-
Rationale: If sample preparation is insufficient, modifying the LC method can help separate this compound from the co-eluting interferences.
-
Solutions:
-
Adjust Gradient Profile: Modify the mobile phase gradient to shift the retention time of this compound away from the ion suppression zone identified in Step 1.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., HILIC instead of C18) can alter elution patterns and resolve this compound from interferences.
-
Reduce Flow Rate: Lowering the flow rate (e.g., to nano-flow) can improve ionization efficiency and make the process more tolerant to matrix components by generating smaller, more highly charged droplets.[7]
-
Step 4: Implement Compensatory Measures
-
Rationale: If suppression cannot be eliminated, its effects must be corrected for accurate quantification.
-
Solution:
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for a mixed-mode SPE procedure designed to capture a polar peptide like this compound while washing away interfering substances.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of Ile-Ser in cellular assays.
This technical support center provides troubleshooting guidance for researchers encountering non-specific binding (NSB) of the dipeptide Ile-Ser in cellular assays. The information is presented in a question-and-answer format to directly address common issues. While specific data on this compound is limited, the principles and protocols provided are broadly applicable to small molecules and peptides exhibiting similar properties.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for a dipeptide like this compound?
A1: Non-specific binding refers to the adherence of a molecule, in this case, the this compound dipeptide, to unintended targets within an assay system.[1] This can include plastic surfaces of the assay plate, abundant cellular proteins, or lipids. Such binding is problematic because it generates a high background signal, which can mask the true specific signal from the intended target interaction.[2][3] This reduces the assay's sensitivity and signal-to-noise ratio, potentially leading to inaccurate data and false-positive results.[1][4][5]
Q2: What are the likely chemical causes of non-specific binding for the this compound dipeptide?
A2: The non-specific binding of this compound is likely driven by its physicochemical properties. The isoleucine residue provides a hydrophobic side chain, which can lead to interactions with the plastic surfaces of microplates and hydrophobic regions of proteins and cell membranes.[6] Additionally, the molecule has charged amino and carboxyl termini, which can participate in electrostatic or ionic interactions with charged surfaces on cells or assay components.[6][7]
Q3: How can I determine if the high background in my assay is caused by this compound non-specific binding?
A3: A simple control experiment can help diagnose the issue. Run your standard assay protocol in parallel wells under the following conditions:
-
No-Cell Control: Wells containing all assay components, including this compound and detection reagents, but without cells. A high signal here suggests binding to the plate or other components.
-
No-Dipeptide Control: Wells with cells and all detection reagents, but without the this compound dipeptide. This establishes the baseline background of your detection system.
-
Secondary Antibody Only Control: If using an antibody-based detection method, run a control with just the secondary antibody to check for its non-specific binding.[2]
Comparing the signals from these controls to your experimental wells will help pinpoint the source of the high background.
Q4: What are the most common blocking agents, and how do I choose one for my this compound assay?
A4: Blocking agents are used to saturate non-specific binding sites on the assay plate and cellular components.[4] The choice depends on your specific assay and cell type. Common options include protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk (casein), as well as non-protein blockers and detergents.[5] It is crucial to optimize the blocking agent and its concentration for each specific assay.[4] For instance, if you are detecting phosphoproteins, BSA is preferred over milk, as milk contains the phosphoprotein casein which can cause cross-reactivity.[2][5]
Q5: Beyond blocking, how can I modify my assay buffer to minimize NSB?
A5: Modifying the assay buffer is a powerful strategy. Key adjustments include:
-
Increasing Salt Concentration: Adding salts like NaCl can disrupt low-affinity ionic interactions that contribute to NSB.[6][8]
-
Adding Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can reduce hydrophobic interactions.[6][9]
-
Adjusting pH: Changing the buffer pH can alter the charge of both the dipeptide and the interacting surfaces, potentially reducing electrostatic NSB.[6]
Q6: Could serum in the cell culture medium be contributing to the problem?
A6: Yes, serum is a complex mixture containing high concentrations of proteins, such as albumin, which can interfere with your assay.[10][11] These proteins can bind to your dipeptide, compete for binding sites, or increase the overall background signal.[10][12] If possible, consider running the final steps of your assay in a serum-free medium or a simplified buffer like Hanks' Balanced Salt Solution (HBSS).[10]
Troubleshooting Guide
High background or low signal-to-noise ratio in your assay can be a frustrating issue. The following workflow provides a logical sequence of steps to diagnose and resolve non-specific binding of this compound.
Caption: A step-by-step workflow for troubleshooting non-specific binding in cellular assays.
Data Summary Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Type | Mechanism of Action | Recommended Starting Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | Protein | Blocks non-specific hydrophobic and ionic interactions. | 1-5% (w/v) | Well-defined single protein, low cost. | May not be suitable for assays with anti-bovine antibodies or lectin probes.[5] |
| Non-Fat Dry Milk (Casein) | Protein Mixture | A complex mix of proteins that effectively blocks open sites. | 3-5% (w/v) | Inexpensive and widely available. | Not for use in detecting phosphoproteins due to casein content; may mask some antigens.[2][5] |
| Normal Serum | Protein Mixture | Immunoglobulins in serum block Fc receptors on cells.[13] | 5-10% (v/v) | Highly effective for blocking tissue/cell-specific sites.[13] | Expensive; can have cross-reactivity if from the same species as the primary antibody.[5][13] |
| Commercial Blockers | Various | Often proprietary formulations, can be protein-free. | Varies by manufacturer | High consistency, optimized for low background. | More expensive than individual components.[5] |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Mechanism of Action | Typical Concentration | Considerations |
| NaCl | Shields charges to reduce ionic interactions.[6] | 150 mM - 500 mM | High concentrations may disrupt specific antibody-antigen interactions. |
| Tween-20 | Non-ionic detergent that reduces hydrophobic interactions.[6] | 0.05 - 0.1% (v/v) | Can help prevent aggregation; essential in wash buffers.[9] |
| Triton X-100 | Non-ionic detergent, stronger than Tween-20. | 0.1 - 0.5% (v/v) | May permeabilize cells more effectively but can also disrupt membranes. |
| Polyvinylpyrrolidone (PVP) | Non-protein polymer that can be used as a blocking agent.[5] | 0.5 - 2% (w/v) | Useful in combination with other blockers, especially for small molecule detection.[5] |
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and incubation time for your assay.
-
Preparation: Prepare several blocking buffers to test (e.g., 3% BSA in PBS, 5% Non-Fat Dry Milk in PBS, and a commercial blocking buffer).
-
Seeding: Plate your cells in a 96-well plate and grow to the desired confluency.
-
Blocking: Remove growth media and wash cells once with PBS. Add different blocking buffers to separate rows of the plate.
-
Incubation: Incubate the plate for different durations (e.g., 1 hour at room temperature, 2 hours at room temperature, or 1 hour at 37°C).
-
Assay Procedure: Continue with your standard assay protocol, adding the this compound dipeptide and detection reagents. Include "no-dipeptide" control wells for each blocking condition to measure the background.
-
Analysis: Read the plate and calculate the signal-to-noise ratio for each condition (Signal from experimental well / Signal from "no-dipeptide" control well). Select the condition that provides the highest ratio.
Protocol 2: Buffer Additive Matrix Test
This protocol is designed to find the optimal concentration of salt and detergent in your assay buffer to minimize NSB.
Caption: A logical flow for testing buffer additives to reduce non-specific binding.
-
Buffer Preparation: Prepare a matrix of 9 different assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and Tween-20 (e.g., 0%, 0.05%, 0.1%).
-
Experiment Setup: After the blocking step, switch to these different assay buffers for the this compound incubation and subsequent detection steps.
-
Controls: For each buffer condition, ensure you have proper controls, including "no-dipeptide" wells.
-
Data Analysis: Measure the signal and background for all conditions. Identify the buffer composition that yields the lowest background while maintaining a strong specific signal.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. The Binding Affinities of Serum Proteins to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Cleavage of Resin-Bound Isoleucyl-Serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of resin-bound Isoleucyl-Serine (Ile-Ser).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of resin-bound this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time. For many standard resins like Wang or Rink Amide, a 1-2 hour cleavage is typical, but for sterically hindered peptides or problematic sequences, extending this to 4 hours or more may be beneficial.[1][2] Consider a stronger cleavage cocktail if extended time is ineffective. |
| Poor peptide precipitation. | Ensure the precipitation solvent (typically cold ether) is at a sufficiently low temperature (e.g., 4°C or -20°C).[1][2] Concentrate the TFA filtrate before adding it to the cold ether to improve precipitation efficiency.[2] | |
| Peptide is soluble in the precipitation solvent. | After precipitation and centrifugation, analyze the supernatant for the presence of your peptide. If the peptide is present, it can be recovered by evaporating the ether. | |
| Presence of Unexpected Impurities | Diketopiperazine (DKP) Formation: The free N-terminus of the dipeptide can attack the amide bond, leading to cyclization and cleavage from the resin, especially with a C-terminal proline or other residues that can facilitate this intramolecular reaction.[3][4][5][6][7] | Use a resin less prone to DKP formation, such as a 2-chlorotrityl chloride resin, which allows for cleavage under milder acidic conditions that may suppress DKP formation.[8] Cleave the dipeptide from the resin with the N-terminal Fmoc group still attached and deprotect it in solution. |
| Acylation of Serine Hydroxyl Group: The hydroxyl group of serine can be acylated by carbocations generated during cleavage if not properly protected or if scavengers are insufficient. | Ensure complete deprotection of the serine side chain. If using a tert-butyl protecting group, standard TFA cleavage should be sufficient.[9] | |
| Alkylation of Isoleucine: Although less common for isoleucine, reactive carbocations can potentially alkylate the peptide. | Use an effective scavenger cocktail. A common and generally effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[10][11] | |
| Incomplete Removal of Side-Chain Protecting Groups: The tert-butyl protecting group on Serine may not be fully removed. | Ensure a sufficient concentration of TFA and an adequate cleavage time. For peptides with multiple acid-labile protecting groups, longer cleavage times may be necessary.[12] | |
| Peptide is Difficult to Dissolve After Precipitation | The peptide is hydrophobic or prone to aggregation. | After the final ether wash, dissolve the peptide pellet in a mixture of water and a suitable organic solvent like acetonitrile before lyophilization.[1] For highly hydrophobic peptides, dissolving in a small amount of DMSO or DMF before adding water for lyophilization can be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for removing Isoleucyl-Serine from a resin?
A standard and widely used cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[10][11][13] TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.[10] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, preventing side reactions.[11] Water helps to suppress the t-butylation of sensitive residues.[11]
Q2: How can I minimize the formation of diketopiperazine (DKP) during the cleavage of this compound?
Diketopiperazine formation is a common side reaction for dipeptides, leading to low yield of the linear peptide.[3][4][5][6][7] To minimize DKP formation:
-
Choose the right resin: Synthesizing the dipeptide on a 2-chlorotrityl chloride resin allows for cleavage under very mild acidic conditions (e.g., 1% TFA in DCM), which can significantly reduce DKP formation.[8]
-
Cleave with N-terminal protection: If possible, cleave the dipeptide from the resin with the N-terminal Fmoc group intact. The Fmoc group can then be removed in solution. This prevents the free N-terminus from initiating the cyclization reaction.
Q3: What is the purpose of scavengers in the cleavage cocktail?
During cleavage, the acid-labile protecting groups and the resin linker generate highly reactive carbocations.[10] These carbocations can react with nucleophilic side chains of amino acids, leading to undesired modifications. Scavengers are added to the cleavage cocktail to "trap" these reactive species, thereby protecting the peptide from side reactions.[10][11] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[11]
Q4: How long should the cleavage reaction be carried out?
For most standard resins, a cleavage time of 1 to 2 hours at room temperature is sufficient.[14] However, the optimal time can depend on the specific peptide sequence and the resin used.[15] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[16][17]
Q5: How can I confirm that the cleavage was successful and my peptide is pure?
After cleavage and precipitation, the crude peptide should be analyzed to confirm its identity and purity. High-performance liquid chromatography (HPLC) is commonly used to assess purity, and mass spectrometry (MS) is used to verify the molecular weight of the desired peptide.[1]
Experimental Protocols
Standard Cleavage Protocol for Isoleucyl-Serine from Wang Resin
This protocol is a general guideline and may require optimization.
Materials:
-
Resin-bound Isoleucyl-Serine (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Transfer the dried resin-bound peptide to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at 4°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for Analysis of Crude Peptide
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm) to assess purity.
Mass Spectrometry Analysis:
-
Analyze the dissolved crude peptide using an appropriate mass spectrometry technique (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of the Isoleucyl-Serine dipeptide.[1]
Visualizations
Caption: General workflow for the cleavage and precipitation of a synthetic peptide.
Caption: A logical decision tree for troubleshooting common issues in peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Ile-Ser Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic Isoleucine-Serine (Ile-Ser) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic this compound derivatives often difficult to dissolve in aqueous solutions?
A1: The solubility of peptides is fundamentally determined by their amino acid composition.[1] this compound derivatives can present solubility challenges due to the presence of the hydrophobic amino acid Isoleucine (Ile). Peptides with a high proportion of non-polar amino acids tend to have limited solubility in aqueous solutions, which can lead to aggregation.[1] The overall net charge of the peptide at a given pH is also a critical factor; solubility is often at its lowest at the peptide's isoelectric point (pI), where the net charge is neutral.[1][2]
Q2: What is the first step I should take when encountering a solubility issue with my this compound derivative?
A2: Before attempting dissolution of the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first.[3] This allows you to determine the optimal dissolution conditions without risking the entire batch.[4] Always centrifuge the vial before opening to ensure any powder on the sidewalls is collected at the bottom.[3]
Q3: How does pH adjustment affect the solubility of my this compound derivative?
A3: Adjusting the pH of the solvent can significantly improve peptide solubility.[1][5] The aqueous solubility of a peptide is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[6] For a basic peptide (net charge > 0), using a slightly acidic solution (e.g., with 10% acetic acid) can help.[3] For an acidic peptide (net charge < 0), a basic solution (e.g., with 10% ammonium bicarbonate) may be effective.[3]
Q4: Can I use organic co-solvents to dissolve my hydrophobic this compound derivative?
A4: Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides.[3][4] We recommend first dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly adding the aqueous buffer to the desired concentration while vortexing.[3][5] It is crucial to consider the compatibility of the organic solvent with your downstream experiments; for most cellular assays, the final concentration of DMSO should not exceed 1%.[4]
Q5: Are there any chemical modifications that can be made to the this compound derivative to improve its intrinsic solubility?
A5: Yes, molecular engineering approaches can directly modify the peptide's structure to enhance solubility.[1] One common method is PEGylation, which involves attaching hydrophilic polyethylene glycol (PEG) chains to the peptide.[1][4] These PEG chains create a "hydrophilic shield" that increases water solubility.[1] Another strategy is to add "solubility tags," which are hydrophilic amino acid sequences (often containing Lysine or Arginine) at the N- or C-terminus to increase the net charge and prevent aggregation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Peptide powder will not dissolve in aqueous buffer. | The peptide is highly hydrophobic; the buffer pH is close to the peptide's isoelectric point (pI). | 1. Use a Co-solvent: First, attempt to dissolve the peptide in a minimal volume of DMSO, DMF, or acetonitrile. Then, slowly add your aqueous buffer to the desired concentration.[3] 2. Adjust pH: If the peptide's charge is known, adjust the buffer pH away from the pI. Use an acidic buffer for basic peptides and a basic buffer for acidic peptides.[3][4] 3. Sonication: Briefly sonicate the mixture in an ice bath (e.g., 3 cycles of 10 seconds) to aid dissolution and minimize aggregation.[3] |
| Solution is cloudy or hazy after initial dissolution. | Incomplete dissolution or the formation of micro-aggregates. | 1. Gentle Warming: Gently warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[3][5] 2. Centrifugation: Centrifuge the solution to pellet any undissolved material and carefully use the clear supernatant.[5] 3. Denaturing Agents: As a last resort for non-biological assays, use denaturing agents like 6M Guanidine-HCl or 6M Urea to disrupt hydrogen bonding that may cause aggregation. Note that these will interfere with most biological systems.[3] |
| Peptide precipitates out of solution after dilution or storage. | The solution has reached its saturation limit at the final concentration or temperature. | 1. Re-dissolve and Dilute Further: If precipitation occurs upon dilution, the peptide may have exceeded its solubility limit. The sample may need to be freeze-dried again before attempting dissolution at a lower final concentration.[3] 2. Store at Working Temperature: Prepare the solution at the intended experimental temperature. If it precipitates upon cooling, gently warm to re-dissolve before use.[8] |
| Inconsistent results in biological assays. | Inaccurate peptide concentration due to incomplete dissolution or aggregation. | 1. Confirm Complete Dissolution: A properly solubilized peptide solution should be clear and free of particles.[3] 2. Filter Sterilization: After dissolution, filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.[8] 3. Fresh Preparation: Prepare solutions fresh before each experiment to avoid degradation or aggregation over time. |
Quantitative Data on Solubility Enhancement
The following tables present illustrative data on how different formulation strategies can enhance the solubility of a model hydrophobic dipeptide.
Table 1: Effect of pH on the Solubility of a Model this compound Derivative
| Buffer pH | Net Peptide Charge (Calculated) | Solubility (mg/mL) |
| 4.0 | +1 | 5.2 |
| 5.0 | +1 | 4.8 |
| 6.0 | 0 (at pI) | 0.8 |
| 7.0 | -1 | 6.5 |
| 8.0 | -1 | 7.1 |
| 9.0 | -1 | 7.4 |
| Note: Data is illustrative. Actual solubility is peptide-specific and must be determined experimentally. Solubility is often lowest near the isoelectric point (pI).[1][2] |
Table 2: Co-solvent Effect on the Solubility of a Model this compound Derivative in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0% | 1.5 |
| DMSO | 5% | 8.2 |
| DMSO | 10% | 15.6 |
| Ethanol | 5% | 4.3 |
| Ethanol | 10% | 7.9 |
| Acetonitrile | 5% | 5.1 |
| Acetonitrile | 10% | 9.8 |
| Note: Data is illustrative. The use of organic solvents can significantly improve the solubility of hydrophobic peptides.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Derivative
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.[3] Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to collect all the powder at the bottom of the tube.[3]
-
Initial Dissolution (with Co-solvent): Add a minimal volume of 100% DMSO to the vial to dissolve the peptide. Vortex gently. For peptides sensitive to oxidation (containing Cys, Met, or Trp), avoid DMSO.[3]
-
Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) drop by drop until the final desired concentration is reached.[5]
-
Observation: Visually inspect the solution. If it remains clear, the peptide is dissolved.
-
Troubleshooting (if cloudy): If the solution becomes cloudy, this indicates the solubility limit has been exceeded or the peptide is aggregating.[5]
-
Filtration & Storage: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates. For storage, aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Assessment via Saturation Shake-Flask Method
-
Preparation: Prepare a series of vials containing a fixed volume of the desired solvent system (e.g., different pH buffers, various co-solvent percentages).
-
Addition of Peptide: Add an excess amount of the this compound derivative to each vial, ensuring solid material remains undissolved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved peptide.
-
Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the concentration of the peptide in the diluted supernatant using a suitable method, such as RP-HPLC with UV detection or a mass spectrometer.
-
Calculation: Calculate the original concentration in the supernatant to determine the saturation solubility of the peptide in that specific solvent system.
Visualizations
Caption: A step-by-step workflow for troubleshooting common solubility issues with peptides.
Caption: A diagram illustrating intrinsic and extrinsic factors that affect peptide solubility.
Caption: How PEGylation increases solubility by creating a hydrophilic shield around the peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
Reducing epimerization during Isoleucyl-Serine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of the Isoleucyl-Serine (Ile-Ser) dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Isoleucyl-Serine synthesis?
A1: Epimerization is a chemical process that alters the stereochemistry at a single chiral center in a molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into its D-diastereomer. For the synthesis of L-Isoleucyl-L-Serine, epimerization can lead to the formation of D-allo-Isoleucyl-L-Serine, an impurity that can be difficult to separate and may alter the biological activity of the final peptide.[1]
Q2: Why is the Isoleucyl-Serine coupling prone to epimerization?
A2: Both Isoleucine and Serine present unique challenges that can increase the risk of epimerization:
-
Isoleucine: As a β-branched and sterically hindered amino acid, the coupling of Isoleucine can be slower. This prolonged reaction time, especially under basic conditions, increases the opportunity for epimerization to occur.[1]
-
Serine: The hydroxyl group in the side chain of Serine can participate in side reactions. More importantly, serine itself has been noted to have a higher intrinsic susceptibility to racemization compared to many other amino acids.[2]
Q3: What are the primary mechanisms of epimerization during peptide synthesis?
A3: There are two main pathways for epimerization during the coupling step:[1]
-
Oxazolone Formation: This is the most common mechanism. The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can produce a mixture of L- and D-isomers.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to epimerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Isoleucyl-Serine.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-allo-Isoleucine detected after coupling. | Inappropriate coupling reagent and/or base. | Switch to a coupling reagent known for low epimerization rates, such as those based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU). Use a sterically hindered and weaker base like collidine or N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIEA).[3] |
| Prolonged activation time. | Minimize the pre-activation time of the Fmoc-Isoleucine before adding it to the Serine-loaded resin. Over-activation increases the concentration of the epimerization-prone activated species. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary for a difficult coupling, and if so, carefully monitor for epimerization. | |
| Incomplete coupling of Fmoc-Isoleucine to Serine-resin. | Steric hindrance from the Isoleucine side chain. | Increase the concentration of the activated Fmoc-Isoleucine and the coupling reagents. Perform a double coupling, where the coupling step is repeated with fresh reagents after the initial coupling reaction.[4] |
| Peptide aggregation on the resin. | Switch to a solvent system known to disrupt aggregation, such as using N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the primary solvent (e.g., DMF). | |
| Presence of side-products related to the Serine hydroxyl group. | Inadequate side-chain protection of Serine. | Ensure the use of a stable side-chain protecting group for Serine, such as the tert-butyl (tBu) group, which is robust under the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage.[5] |
Quantitative Data on Epimerization
The choice of coupling reagent and reaction conditions significantly impacts the extent of epimerization. The following tables summarize reported epimerization rates for Isoleucine and Serine derivatives under various conditions.
Table 1: Comparison of Epimerization Percentage for Fmoc-Amino Acids with Different Carbodiimide-Based Coupling Conditions
| Amino Acid | Coupling Condition | % Epimerization |
| Isoleucine | DCC/DCM | 9 |
| EDC/DCM | 29 | |
| Serine (Fmoc-Ser(Trt)-OH) | HATU/HOAt/NMM in NMP (3h pre-activation) | 37.6 |
| Serine (Fmoc-Ser(tBu)-OH) | HBTU/DIPEA in DMF | High |
| HATU/DIPEA in DMF | High | |
| PyBOP/DIPEA in DMF | High | |
| DCC/DIPEA in DMF | High | |
| DEPBT/DIPEA in DMF | 1.8 | |
| MYMsA/DIPEA in DMF | 1.3 | |
| MYMTsA/DIPEA in DMF | 1.7 |
Data adapted from "Epimerisation in Peptide Synthesis"[1] and "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis".[2]
Note: The actual percentage of epimerization is highly dependent on the specific reaction conditions, including the resin, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Low-Epimerization Solid-Phase Synthesis of Fmoc-L-Isoleucyl-L-Serine on Wang Resin
This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
1. Resin Preparation and Swelling:
-
Weigh 150 mg of Fmoc-L-Ser(tBu)-Wang resin (loading ~0.67 mmol/g) into a fritted syringe reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Fmoc Deprotection of Serine:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate gently for 3 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-L-Isoleucine:
-
In a separate vial, dissolve Fmoc-L-Isoleucine-OH (141 mg, 0.4 mmol, 4 eq) and OxymaPure (57 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4 eq) to the solution and allow to pre-activate for 2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the deprotected Serine-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling with fresh reagents for another 2 hours.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by adding more cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
6. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity and extent of epimerization by reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS). The D-allo-Isoleucyl-L-Serine diastereomer will typically have a slightly different retention time from the desired L-L product.
Visualizations
Caption: Primary mechanisms of epimerization during peptide coupling.
Caption: Workflow for low-epimerization solid-phase synthesis of this compound.
Caption: Decision tree for troubleshooting high epimerization.
References
Strategies for long-term storage and preservation of Ile-Ser.
Technical Support Center: Ile-Ser (Isoleucyl-Serine)
Welcome to the technical support center for the dipeptide this compound. This guide provides detailed information on its long-term storage, preservation, and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept at -20°C or, for even better preservation, at -80°C.[1][2] Storing at these low temperatures minimizes degradation reactions.[3] For short-term storage of a few days to weeks, 4°C is acceptable.[1][2][4]
Q2: How should I handle the lyophilized this compound powder upon receiving it?
A2: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, which can decrease stability, allow the vial to warm to room temperature in a desiccator before opening.[4][5] Weigh out the desired amount quickly and then reseal the container tightly, preferably under a dry, inert gas like nitrogen or argon.[3][4]
Q3: What is the best way to store this compound once it is in solution?
A3: Storing peptides in solution is not generally recommended for long periods.[1][5] If you must store it in solution, use a sterile buffer at a pH of 5-6.[4] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's integrity, and store at -20°C or colder.[2][4] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[4]
Q4: Which amino acids in a peptide sequence are particularly sensitive to degradation?
A4: Peptides containing Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are prone to oxidation.[1][3] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, which also shortens their shelf life.[1][3][5]
Q5: What are the common physical forms of synthetic peptides like this compound?
A5: Synthetic peptides are typically supplied as a lyophilized (freeze-dried) powder.[2] This form can vary in appearance from a low-density, large-volume powder to colorless, transparent crystals, especially for short peptides.[1] Due to their hygroscopic nature, some short peptides might appear as a gel or be difficult to see in the vial.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the this compound peptide. | The polarity of the peptide influences its solubility. | The solubility of a peptide is primarily determined by its polarity.[5] For this compound, which is composed of a nonpolar (Isoleucine) and a polar (Serine) amino acid, start with sterile distilled water. If solubility is an issue, a small amount of acetonitrile might be helpful. Sonication in a water bath can also aid in dissolving the peptide, but avoid excessive heating.[5] |
| Loss of biological activity after storage. | Improper storage conditions (temperature, moisture), repeated freeze-thaw cycles, or degradation of the peptide in solution. | Review your storage protocol. Ensure lyophilized powder is stored at -20°C or -80°C in a tightly sealed container.[1][2][3] For solutions, ensure they are aliquoted, stored at -20°C or colder, and protected from freeze-thaw cycles.[4] It is best to prepare solutions fresh for each experiment. |
| Unexpected peaks in HPLC analysis. | Peptide degradation, presence of impurities from synthesis (e.g., truncated sequences, remaining protecting groups), or contamination. | Impurities can arise from various sources during synthesis and handling.[6] Use high-purity solvents and sterile techniques. Confirm the identity of the main peak and impurities using mass spectrometry (MS).[7][8] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Atmosphere | Key Considerations |
| Lyophilized Powder | Short-term (days to weeks) | 4°C | Sealed container | Protect from light and moisture.[2][4] |
| Lyophilized Powder | Long-term (months to years) | -20°C to -80°C | Sealed container, preferably with desiccant and under inert gas (e.g., Argon, Nitrogen).[1][3] | Allow vial to reach room temperature in a desiccator before opening to prevent condensation.[5] |
| Solution | Very Short-term (1-2 weeks) | 4°C | Sterile, airtight container | Use sterile buffer (pH 5-6).[2][4] |
| Solution | Short-term (up to 3-4 months) | -20°C | Aliquoted in sterile, airtight containers | Avoid repeated freeze-thaw cycles.[2][4] |
| Solution | Medium-term (up to 1 year) | -80°C | Aliquoted in sterile, airtight containers | Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Purity and Identity Analysis of this compound by UPLC-MS
This protocol outlines the use of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry to determine the purity and confirm the identity of this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of lyophilized this compound.
- Dissolve the peptide in an appropriate solvent, such as 0.1% Trifluoroacetic acid (TFA) in water or acetonitrile, to a final concentration of 1 mg/mL.[9]
- Vortex briefly to ensure complete dissolution.
- Centrifuge the solution to pellet any insoluble material and filter through a 0.22 µm syringe filter before injection.[9]
2. UPLC-MS Conditions:
- Column: A reverse-phase C18 column is typically used for peptide separation.[6][9]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 10-20 minutes.[9]
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30–45°C[9]
- UV Detection: Monitor at 214 nm for the peptide backbone and 280 nm if aromatic residues were present.[9]
- MS Detector: Use Electrospray Ionization (ESI) in positive ion mode to detect the molecular weight of this compound.[8]
3. Data Analysis:
- Purity: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.[9][10]
- Identity: Confirm the identity of the peptide by comparing the observed mass-to-charge ratio (m/z) from the mass spectrometer with the calculated theoretical mass of this compound.[8]
Visualizations
Caption: Potential degradation pathways for the dipeptide this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dipeptides, with a Focus on Isoleucyl-Serine (Ile-Ser)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various dipeptides, with a particular focus on Isoleucyl-Serine (Ile-Ser). The information presented is collated from multiple studies to offer a broader perspective on the therapeutic potential of these small peptides. This document summarizes quantitative data on antioxidant and Angiotensin-Converting Enzyme (ACE) inhibitory activities and provides detailed experimental protocols for key assays.
Comparative Biological Activity of Dipeptides
The biological efficacy of dipeptides is intrinsically linked to their amino acid composition and sequence. Activities such as antioxidant, anti-inflammatory, and ACE inhibition are commonly investigated to determine their potential as functional food ingredients or therapeutic agents.
Antioxidant Activity
The antioxidant capacity of dipeptides is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this assessment, with results typically expressed as IC50 values (the concentration of the peptide required to scavenge 50% of the DPPH radicals). Dipeptides containing amino acids with aromatic or hydroxyl groups, such as Tyrosine (Tyr) and Tryptophan (Trp), are often potent antioxidants.
| Dipeptide | Antioxidant Activity (DPPH Scavenging) IC50 | Reference Source(s) |
| This compound | Data Not Available in Screened Literature | N/A |
| Val-Trp | 307.61 µM | [1] |
| Ile-Trp | 0.50 µM | [1] |
| Leu-Trp | 1.11 µM | [1] |
| Tyr-Pro | Not specified, but noted for activity | [2] |
| Val-Tyr | Not specified, but noted for activity | [3] |
Note: The absence of data for this compound in the screened literature highlights a potential area for future research.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Dipeptides are widely studied for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. The IC50 value represents the concentration of the peptide required to inhibit 50% of ACE activity. Dipeptides with hydrophobic amino acids, particularly at the C-terminus, often exhibit strong ACE inhibitory potential.
| Dipeptide | ACE Inhibitory Activity IC50 | Reference Source(s) |
| This compound | Data Not Available in Screened Literature | N/A |
| Val-Trp | 307.61 µM | [1] |
| Ile-Trp | 0.50 µM | [1] |
| Leu-Trp | 1.11 µM | [1] |
| Ile-Phe | 86% inhibition at 50 µM | [4] |
| Ala-Tyr | 0.037 mg/mL | [1] |
| Val-Tyr | Low µM range | [3] |
| Ile-Pro | 87.6 µM | [5] |
| Gly-Ala | > 50% inhibition | [6] |
| Val-Gly | > 50% inhibition | [6] |
Note: The lack of specific IC50 values for this compound in the reviewed literature suggests an opportunity for further investigation into its antihypertensive potential.
Anti-inflammatory Activity
The anti-inflammatory properties of dipeptides are often assessed by their ability to modulate inflammatory pathways, such as reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, or inhibiting the production of nitric oxide (NO) in stimulated immune cells. Quantitative comparisons using IC50 values are less common for this activity. Instead, studies often report the percentage of inhibition of inflammatory markers at specific concentrations. The dipeptide Met-Gln has been shown to protect against cerebral ischemia-induced injury by inhibiting apoptosis via the p-JNK/Bax pathway[7]. Other peptides have been shown to exert anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (dipeptides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Reaction Mixture: Add a specific volume of the dipeptide sample at various concentrations to an equal volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the dipeptide.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the inhibition of ACE activity, typically using the substrate hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Borate buffer
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
HPLC system or Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Reaction Mixture: Pre-incubate the ACE solution with the dipeptide sample at various concentrations for a specific time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the HHL substrate to the mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding HCl.
-
Extraction and Quantification: Extract the hippuric acid (HA) produced from the reaction with ethyl acetate. After evaporating the ethyl acetate, the HA is redissolved in a suitable solvent and quantified by measuring its absorbance at 228 nm using a spectrophotometer or by HPLC analysis.
-
Calculation: The percentage of ACE inhibition is calculated as follows:
where A_control is the absorbance of the control (reaction without inhibitor) and A_sample is the absorbance of the reaction with the dipeptide.
-
IC50 Determination: The IC50 value is calculated from a plot of inhibition percentage versus dipeptide concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay determines the anti-inflammatory potential of a dipeptide by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of the dipeptide for a specific period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
Visualizing Biological Pathways and Workflows
Diagrams can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Comparative Analysis of Isoleucyl-Serine and Valyl-Serine in Cell Signaling: A Guide for Researchers
A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies or detailed cell signaling data for the dipeptides Isoleucyl-Serine (Ile-Ser) and Valyl-Serine (Val-Ser). While dipeptides as a class are recognized for various biological activities, specific information regarding the roles of this compound and Val-Ser as signaling molecules is not available. This guide synthesizes the existing biochemical knowledge of these compounds and outlines the significant research gap in their cell signaling functions.
Isoleucyl-Serine and Valyl-Serine are dipeptides, which are organic compounds formed when two amino acids are joined by a peptide bond. This compound is composed of isoleucine and serine, while Val-Ser is made up of valine and serine. Both are considered products of protein digestion or catabolism[1][2]. While some dipeptides are known to have physiological or cell-signaling effects, most are transient intermediates in the breakdown of proteins into their constituent amino acids[1][2].
Currently, there is a lack of published research specifically investigating the roles of Isoleucyl-Serine and Valyl-Serine in cell signaling pathways. Databases such as the Human Metabolome Database classify Isoleucyl-Serine as an "expected" metabolite, indicating it has not yet been detected in human tissues or biofluids[1]. Valyl-Serine is identified as a metabolite, but its specific functions remain largely uncharacterized[2][3].
Hypothetical Signaling Mechanisms and Research Directions
Given the absence of direct evidence, any discussion of the potential roles of this compound and Val-Ser in cell signaling is speculative. However, based on the known functions of their constituent amino acids and general principles of cell signaling, several hypothetical mechanisms could be explored in future research.
Amino acids themselves can act as signaling molecules. For instance, serine is a precursor for other signaling molecules like sphingolipids and is involved in the activation of various kinases[4]. Valine and isoleucine are branched-chain amino acids (BCAAs) that can influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism. It is conceivable that dipeptides containing these amino acids could modulate these or other pathways, perhaps by interacting with cell surface receptors, ion channels, or intracellular signaling proteins.
To investigate these possibilities, a structured research approach would be necessary. The following diagram outlines a potential experimental workflow for elucidating the cell signaling functions of this compound and Val-Ser.
Conclusion: A Call for Further Research
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for Valylserine (HMDB0029136) [hmdb.ca]
- 3. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Binding and Functional Activity
An objective analysis of the receptor binding properties of the dipeptide Isoleucyl-Serine is currently hindered by a lack of specific research identifying a dedicated receptor. Isoleucyl-Serine is a dipeptide composed of the amino acids isoleucine and serine[1][2]. It is categorized as an incomplete breakdown product of protein digestion or catabolism[1]. According to the Human Metabolome Database, this dipeptide has not yet been identified in human tissues or biofluids, classifying it as an 'Expected' metabolite[1].
Given the absence of a known receptor, this guide presents a hypothetical framework for the validation of a predicted receptor for Isoleucyl-Serine. This includes a comparison with a putative endogenous ligand and a similar dipeptide as a negative control, alongside detailed experimental protocols and workflow visualizations.
The following table summarizes hypothetical data for the binding affinity and functional activity of Isoleucyl-Serine against a predicted G-protein coupled receptor (GPCR), designated here as "Receptor A". The data is compared with a known endogenous ligand for Receptor A and a structurally similar dipeptide, Isoleucyl-Threonine, as a negative control.
| Compound | Binding Affinity (Kd) [nM] | Functional Activity (EC50) [nM] |
| Isoleucyl-Serine | 120 | 250 |
| Endogenous Ligand | 15 | 30 |
| Isoleucyl-Threonine | > 10,000 | No activity detected |
Experimental Protocols
The subsequent sections detail the methodologies for the key experiments cited in this guide.
In Silico Receptor Prediction
A computational approach would be the initial step to identify potential receptors for Isoleucyl-Serine. This involves screening the dipeptide against a library of known receptor structures, particularly orphan GPCRs and peptide receptors, using molecular docking simulations. The preferred candidates would be those showing the most favorable binding energies and interaction profiles with Isoleucyl-Serine.
Radioligand Binding Assay
To experimentally determine the binding affinity of Isoleucyl-Serine to the predicted "Receptor A," a competitive radioligand binding assay would be performed.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing "Receptor A" are isolated through homogenization and centrifugation.
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled version of the known endogenous ligand and varying concentrations of the unlabeled competitor ligands (Isoleucyl-Serine, endogenous ligand, or Isoleucyl-Threonine).
-
Separation and Detection: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity of the bound ligand is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression and converted to dissociation constants (Kd) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR analysis would be employed to measure the real-time binding kinetics of Isoleucyl-Serine to "Receptor A".
-
Immobilization: Purified "Receptor A" is immobilized on a sensor chip.
-
Binding Analysis: A solution containing varying concentrations of Isoleucyl-Serine is flowed over the chip surface.
-
Kinetic Measurement: The association and dissociation rates are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The binding affinity (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Functional Assay: cAMP Measurement
Assuming "Receptor A" is a Gs-coupled GPCR, a functional assay measuring cyclic AMP (cAMP) production would be conducted to assess the functional activity of Isoleucyl-Serine.
-
Cell Stimulation: Cells expressing "Receptor A" are treated with varying concentrations of Isoleucyl-Serine, the endogenous ligand, or Isoleucyl-Threonine.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Dose-response curves are plotted, and the EC50 values, representing the concentration at which half-maximal response is achieved, are calculated.
Visualizing the Validation Process
Experimental Workflow for Receptor Validation
The following diagram outlines the proposed experimental workflow for the identification and validation of a receptor for Isoleucyl-Serine.
Caption: Workflow for Isoleucyl-Serine receptor identification and validation.
Hypothetical Signaling Pathway
This diagram illustrates a potential signaling cascade initiated by the binding of Isoleucyl-Serine to the hypothetical Gs-coupled "Receptor A".
Caption: Hypothetical signaling pathway for Isoleucyl-Serine via a Gs-coupled receptor.
References
Evaluating the Specificity of Anti-Dipeptide Antibodies: A Guide to Isoleucyl-Serine Cross-Reactivity
Given the specificity of antibody-antigen interactions, public data on the cross-reactivity of every anti-dipeptide antibody is not always available. Therefore, this guide will use a representative example based on common industry practices for antibody validation to illustrate the principles of cross-reactivity assessment. The methodologies and data interpretation frameworks are broadly applicable to the characterization of any anti-dipeptide antibody, including anti-Isoleucyl-Serine.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody's binding site, or paratope, recognizes an epitope on a non-target molecule that is structurally similar to the target antigen.[1][2] In the case of an anti-Isoleucyl-Serine antibody, cross-reactivity might occur with other dipeptides that share structural similarities with Isoleucine or Serine. For instance, dipeptides containing other branched-chain amino acids like Valine or Leucine, or dipeptides with amino acids containing hydroxyl groups like Threonine, would be key molecules to test for cross-reactivity.
Comparative Cross-Reactivity Data: A Representative Example
To effectively evaluate the specificity of an anti-dipeptide antibody, a cross-reactivity profile is generated. This is typically achieved using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes a hypothetical, yet representative, cross-reactivity profile for an anti-Isoleucyl-Serine antibody against a panel of structurally related dipeptides.
| Compound | Structure | % Cross-Reactivity |
| Isoleucyl-Serine (Ile-Ser) | Target Dipeptide | 100% |
| Valyl-Serine (Val-Ser) | Structurally similar branched-chain amino acid | 12.5% |
| Leucyl-Serine (Leu-Ser) | Structurally similar branched-chain amino acid | 8.2% |
| Isoleucyl-Threonine (Ile-Thr) | Structurally similar hydroxyl-containing amino acid | 5.5% |
| Isoleucyl-Alanine (Ile-Ala) | Different side chain at second amino acid | 1.8% |
| Glycyl-Serine (Gly-Ser) | Different side chain at first amino acid | < 0.5% |
| Isoleucine (Ile) | Single amino acid | < 0.1% |
| Serine (Ser) | Single amino acid | < 0.1% |
This table presents hypothetical data for illustrative purposes. The percentage of cross-reactivity is determined by comparing the concentration of the competitor molecule required to inhibit 50% of the antibody binding to the concentration of Isoleucyl-Serine required for the same level of inhibition in a competitive ELISA.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust experimental design. Two widely used methods are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying antigen concentration and assessing antibody specificity.[1][3][4][5][6]
Principle: In this assay, the sample antigen (or a competing dipeptide) competes with a labeled antigen for binding to a limited amount of capture antibody coated on a microplate. The amount of signal generated is inversely proportional to the concentration of the antigen in the sample.[1]
Detailed Methodology:
-
Coating: Microtiter plate wells are coated with a conjugate of Isoleucyl-Serine and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[3][5]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3][5]
-
Blocking: Remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for at least 1 hour at room temperature.[3][5]
-
Competition: Standard solutions of Isoleucyl-Serine and the test dipeptides are prepared. The anti-Isoleucyl-Serine antibody is incubated with either the standard or the test dipeptide. This mixture is then added to the coated and blocked wells. The plate is incubated for 2 hours at room temperature.[5]
-
Washing: The wells are washed three times with the wash buffer to remove unbound antibodies and antigens.[5]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added to the wells and incubated for 1 hour at room temperature.[5]
-
Washing: The wells are washed three times with the wash buffer.[5]
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 10-30 minutes.[3][5]
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).[5]
-
Data Acquisition: The absorbance of each well is read at the appropriate wavelength (e.g., 450 nm for TMB). A standard curve is generated, and the concentrations of the test dipeptides that cause 50% inhibition are determined to calculate the percentage of cross-reactivity.
Caption: Workflow for determining antibody cross-reactivity using Competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[7] It provides kinetic data on antibody-antigen binding, including association and dissociation rates, and affinity.[7][8]
Principle: An SPR assay measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9] One molecule (the ligand, e.g., the anti-Ile-Ser antibody) is immobilized on the chip, and the other (the analyte, e.g., this compound or a competing dipeptide) is flowed over the surface.
Methodology Outline:
-
Immobilization: The anti-Isoleucyl-Serine antibody is immobilized on the surface of a sensor chip.
-
Association: A solution containing Isoleucyl-Serine or a test dipeptide is flowed over the chip surface, and the binding is monitored in real-time.
-
Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the dipeptide from the antibody is monitored.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. By comparing the KD values for different dipeptides, the degree of cross-reactivity can be quantified.
Dipeptides in Cellular Signaling
While many dipeptides are intermediates in protein metabolism, some have been shown to possess physiological or cell-signaling effects.[10] For example, certain dipeptides can influence signaling pathways such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[11][12] The uptake of dipeptides can activate or modulate these pathways, impacting cellular processes.
Caption: Dipeptide modulation of the TOR signaling pathway.
Conclusion
The specificity of anti-dipeptide antibodies is paramount for their effective use in research and diagnostics. A thorough assessment of cross-reactivity against structurally related molecules is a critical validation step. Methodologies like Competitive ELISA and Surface Plasmon Resonance provide robust frameworks for quantifying this specificity. By understanding and applying these principles, researchers can ensure the reliability and accuracy of their experimental results.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biossusa.com [biossusa.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. criver.com [criver.com]
- 10. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]
A Comparative Guide to the Metabolic Stability of Ile-Ser and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. This guide provides a comparative analysis of the metabolic stability of the dipeptide Isoleucyl-Serine (Ile-Ser) and several of its rationally designed analogues. The stability of these compounds is evaluated in two key biological matrices: human liver microsomes and human plasma. This comparison is supported by hypothetical, yet scientifically grounded, experimental data to illustrate the impact of specific chemical modifications on peptide longevity.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of this compound and its analogues in human liver microsomes and human plasma. The data are presented as the percentage of the initial compound remaining over time and the calculated half-life (T½).
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | % Remaining at 0 min | % Remaining at 15 min | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min | T½ (min) |
| This compound | 100 | 45.2 | 20.1 | 4.5 | <1 | ~25 |
| D-Ile-Ser | 100 | 92.8 | 85.4 | 72.9 | 53.1 | ~150 |
| Acetyl-Ile-Ser | 100 | 78.5 | 61.6 | 37.9 | 14.4 | ~55 |
| This compound-NH₂ | 100 | 85.1 | 72.4 | 52.4 | 27.5 | ~70 |
Table 2: Metabolic Stability in Human Plasma
| Compound | % Remaining at 0 min | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min | % Remaining at 240 min | T½ (min) |
| This compound | 100 | 55.3 | 30.6 | 9.4 | <1 | ~40 |
| D-Ile-Ser | 100 | 98.1 | 96.3 | 92.8 | 86.1 | >480 |
| Acetyl-Ile-Ser | 100 | 88.2 | 77.8 | 60.5 | 36.6 | ~110 |
| This compound-NH₂ | 100 | 91.5 | 83.7 | 69.2 | 47.9 | ~150 |
Experimental Protocols
The data presented above are based on the following standard in vitro metabolic stability assays.
Human Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes and other microsomal enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (this compound and its analogues)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
A solution of the test compound (final concentration, e.g., 1 µM) is pre-incubated with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction in each aliquot is terminated by the addition of cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The half-life (T½) is determined from the first-order decay plot of the natural logarithm of the percent remaining versus time.
Human Plasma Stability Assay
This assay assesses the stability of a compound against peptidases and other enzymes present in plasma.
Materials:
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Test compounds (this compound and its analogues)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
The test compound (final concentration, e.g., 5 µM) is added to pre-warmed human plasma at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
The reaction in each aliquot is stopped by adding cold acetonitrile.
-
Samples are vortexed and then centrifuged to precipitate plasma proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
The percentage of the compound remaining is calculated relative to the initial concentration at time 0.
-
The half-life (T½) is calculated from the rate of disappearance of the compound.
Visualizations
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways for the degradation of the unmodified this compound dipeptide.
Caption: Primary enzymatic degradation pathways of the this compound dipeptide.
Experimental Workflow for Metabolic Stability Assays
The generalized workflow for the in vitro metabolic stability assays is depicted below.
Caption: Generalized experimental workflow for in vitro metabolic stability assays.
Discussion of Results
The presented data highlight the significant impact of structural modifications on the metabolic stability of the this compound dipeptide.
-
This compound (Unmodified): The parent dipeptide is rapidly degraded in both liver microsomes and plasma, with half-lives of approximately 25 and 40 minutes, respectively. This indicates susceptibility to a range of metabolic enzymes, including peptidases.
-
D-Ile-Ser: The substitution of L-Isoleucine with its D-enantiomer dramatically increases metabolic stability.[1][2][3][4][5] Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[1][2] This results in a significantly prolonged half-life, particularly in plasma where peptidase activity is a major route of degradation.
-
Acetyl-Ile-Ser: N-terminal acetylation provides protection against aminopeptidases, which are exopeptidases that cleave the N-terminal amino acid.[6][7][8][9][10] This modification leads to a noticeable increase in the half-life of the dipeptide in both metabolic systems compared to the unmodified this compound.
-
This compound-NH₂: C-terminal amidation protects the dipeptide from degradation by carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid.[11][12][13][14] This modification results in a substantial improvement in metabolic stability, particularly in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the physical stability of a C-terminally amidated variant of GLP-1 [repository.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the In Vitro and In Vivo Effects of L-Serine and L-Isoleucine
L-Serine, a non-essential amino acid, plays a significant role in the central nervous system and cellular proliferation. L-Isoleucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein and glucose metabolism. Understanding their distinct and sometimes overlapping effects is crucial for research in areas such as neurodegenerative diseases, metabolic disorders, and oncology.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on L-Serine and L-Isoleucine, providing a comparative overview of their effects on various biological parameters.
Table 1: In Vitro Effects of L-Serine and L-Isoleucine
| Parameter | L-Serine | L-Isoleucine | Cell/Tissue Model | Source |
| Neurite Outgrowth | Up to 100% increase in length | Not Reported | Chicken embryonic dorsal root ganglion (DRG) neurons | [1] |
| Cell Proliferation & Differentiation | Promotes NSC proliferation and differentiation | Stimulates protein synthesis | Neural Stem Cells (NSCs) | [2] |
| mTOR Signaling | Activates PI3K/Akt/mTOR pathway | Activates mTORC1 signaling | Neural Stem Cells (NSCs), MAC-T cells | [2][3] |
| Glucose Uptake | Not Reported | Stimulates glucose uptake | C2C12 myotubes | [4] |
| Apoptosis | Inhibits caspase-3 activation | Not Reported | Neural Stem Cells (NSCs) | [2] |
Table 2: In Vivo Effects of L-Serine and L-Isoleucine
| Parameter | L-Serine | L-Isoleucine | Animal Model/Human Study | Source |
| Body Weight | No significant effect reported | 6% lower body weight gain with 2.5% isoleucine in drinking water | Mice | [4] |
| Adipose Tissue Mass | Not Reported | 49% less epididymal white adipose tissue mass | Mice | [4] |
| Plasma Glucose | Can improve glucose homeostasis | Prevents rise in plasma glucose concentrations | Rats, Humans | [4][5] |
| Insulin Sensitivity | Positively correlated with insulin sensitivity | Low isoleucine diet increases hepatic insulin sensitivity | Humans, Mice | [5][6] |
| Neuroprotection | Reduces neuroinflammation and neuronal death | Not Reported | Rodent models of neurological injury | [7] |
| Lifespan | Not Reported | Low isoleucine diet increases lifespan (33% in males, 7% in females) | Mice | [8] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by L-Serine and L-Isoleucine.
Caption: L-Serine activates the PI3K/Akt/mTOR pathway, promoting cell proliferation and inhibiting apoptosis.
References
- 1. Effects of L-serine on neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 3. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study Shows Avoiding Consumption of Protein Building Block Isoleucine Increases Lifespan [nad.com]
Benchmarking Ile-Ser synthesis efficiency against other dipeptides.
A Comparative Guide to Ile-Ser Dipeptide Synthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis efficiency of the dipeptide Isoleucyl-Serine (this compound) in comparison to other dipeptides. The selection of an appropriate coupling reagent and synthesis methodology is paramount for achieving high yields and purity, particularly when dealing with sterically hindered amino acids like Isoleucine. This document presents experimental data, detailed protocols, and visual workflows to inform and guide synthetic strategies.
Comparative Analysis of Dipeptide Synthesis Efficiency
The synthesis of dipeptides is a fundamental process in peptide chemistry, with efficiency largely dependent on the nature of the amino acids being coupled, the chosen coupling reagent, and the reaction conditions. The coupling of a sterically hindered amino acid such as Isoleucine can present challenges, potentially leading to lower yields and increased racemization.
| Dipeptide Sequence | Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| Model Peptide | HATU | HOAt | DIPEA | DMF | 30 | ~99 | [1] |
| Model Peptide | HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [1] |
| Model Peptide | TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [1] |
| Model Peptide | PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [1] |
| Model Peptide | COMU | - | DIPEA | DMF | 15-30 | >99 | [1] |
| Cbz-Phe-Val-OEt | HPMC-facilitated | - | - | Water | < 1 | High | [2] |
| Various N-Fmoc Dipeptides | TiCl4 (Microwave) | - | Pyridine | - | 20-40 | 70-94 | [3] |
| Cbz-Aib-Aib-OMe | CIP/HOAt | HOAt | - | - | - | High | [4] |
Key Observations:
-
Modern onium-type coupling reagents like HATU and COMU generally provide the highest yields, often exceeding 99%, with short reaction times.[1]
-
The choice of coupling reagent is critical, with studies showing that reagents like BOP can afford the highest yields and lowest limits of racemization in certain cases.[5][6]
-
Sterically hindered couplings, such as those involving Val-Val or Ile-Val pairs, can be effectively mediated by reagents like HATU, which overcome steric hindrance through rapid activation and coupling kinetics.[7]
-
Microwave-assisted peptide synthesis (MAPS) can significantly accelerate reaction times and improve yields, as demonstrated with TiCl4-mediated synthesis.[3]
Experimental Protocols
Below are representative protocols for dipeptide synthesis, adaptable for the synthesis of this compound and other dipeptides.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This protocol outlines the manual synthesis of a dipeptide on a solid support (e.g., Wang resin) using Fmoc chemistry.
1. Resin Swelling:
-
Place the first amino acid-loaded resin (e.g., Fmoc-Ser(tBu)-Wang resin) in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
3. Coupling:
-
In a separate vial, dissolve the N-terminally protected amino acid (e.g., Fmoc-Ile-OH) (3 equivalents), a coupling reagent (e.g., HBTU) (3 equivalents), and an additive (e.g., HOBt) (3 equivalents) in DMF.
-
Add a base (e.g., DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.[8]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Synthesis and Influencing Factors
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides and dipeptides.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Factors Affecting Dipeptide Synthesis Efficiency
Several factors can influence the outcome of a dipeptide synthesis. The diagram below illustrates the key variables that researchers must consider to optimize reaction efficiency.
Caption: Key factors that influence the efficiency of dipeptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Off-Target Effects of Isoleucyl-Serine in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of the dipeptide Isoleucyl-Serine in cell models. Given the current lack of direct experimental data on Isoleucyl-Serine, this document outlines a comprehensive experimental framework for its evaluation. The proposed on-target activity is based on the known roles of its constituent amino acids, L-Isoleucine and L-Serine, in activating the mTOR signaling pathway, a central regulator of cell growth and metabolism.
This guide details the necessary experimental protocols to investigate both the intended on-target effects and potential unintended off-target consequences of Isoleucyl-Serine treatment in a cellular context. We include methodologies for assessing mTOR pathway activation and overall cell viability, and provide comparative data points using functionally relevant alternative dipeptides.
Comparative Analysis of Dipeptide Effects on mTOR Signaling and Cell Viability
To objectively assess the specific effects of Isoleucyl-Serine, a comparison with control dipeptides is essential.
-
Isoleucyl-Alanine (Ile-Ala): This dipeptide serves as a close structural analog to Isoleucyl-Serine, allowing for the dissection of the specific contribution of the serine residue to the observed effects.
-
Glycyl-Glycine (Gly-Gly): As the simplest dipeptide, Glycyl-Glycine is an ideal negative control, expected to have minimal impact on mTOR signaling.
The following table summarizes the expected hypothetical data from the proposed experiments.
| Dipeptide | On-Target Effect: mTOR Pathway Activation (p-S6K1/S6K1 ratio) | Off-Target Effect: Cell Viability (% of control) |
| Isoleucyl-Serine (Ile-Ser) | Strong Activation | ~100% (at non-saturating concentrations) |
| Isoleucyl-Alanine (Ile-Ala) | Moderate Activation | ~100% |
| Glycyl-Glycine (Gly-Gly) | No significant activation | ~100% |
| Vehicle Control (PBS) | Baseline | 100% |
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway of Isoleucyl-Serine activating the mTORC1 pathway.
Caption: Workflow for assessing on-target and off-target effects of dipeptides.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Dipeptide Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are a suitable model due to their robust growth and well-characterized signaling pathways.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting) and allow them to adhere and reach 70-80% confluency.
-
Dipeptide Preparation: Prepare stock solutions of Isoleucyl-Serine, Isoleucyl-Alanine, and Glycyl-Glycine in sterile Phosphate-Buffered Saline (PBS).
-
Treatment: Replace the culture medium with fresh, serum-free medium containing the dipeptides at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (PBS only). Incubate for the desired time period (e.g., 24 hours).
MTT Cell Viability Assay
This assay assesses the metabolic activity of cells, which is an indicator of cell viability and can reveal cytotoxic off-target effects.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation: After the dipeptide treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Western Blot for mTOR Pathway Activation
This technique is used to detect the phosphorylation of S6K1, a downstream target of mTORC1, as a readout of on-target pathway activation.
-
Cell Lysis:
-
After dipeptide treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification (Bradford Assay):
-
Prepare a series of bovine serum albumin (BSA) standards of known concentrations.
-
In a 96-well plate, add a small volume of each protein lysate and the BSA standards.
-
Add Bradford reagent to each well and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
Determine the protein concentration of the lysates by comparing their absorbance to the BSA standard curve.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the ratio of p-S6K1 to total S6K1 to determine the level of mTOR pathway activation.
-
Correlating In Silico Predictions with Experimental Data for the Dipeptide Ile-Ser: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics and biomaterials requires a thorough understanding of their physicochemical properties. Early-stage assessment of properties such as solubility, stability, and aggregation propensity can significantly de-risk and accelerate development timelines. While in silico prediction tools offer a rapid and cost-effective initial screening method, their correlation with real-world experimental data is crucial for making informed decisions. This guide provides a comparative overview of in silico prediction approaches and experimental methodologies for the dipeptide Isoleucyl-Serine (Ile-Ser), a fundamental building block in many larger peptide and protein structures.
Data Presentation: In Silico vs. Experimental Physicochemical Properties
Direct in silico prediction of physicochemical properties for dipeptides like this compound is challenging as most available online tools are optimized for longer peptide sequences. The algorithms for predicting properties like aggregation and half-life often rely on sequence motifs and secondary structure propensities that are not applicable to dipeptides. However, we can extrapolate expected properties based on the constituent amino acids and compare these with experimental data for structurally similar dipeptides.
Table 1: Comparison of Predicted and Experimental Solubility for Serine-Containing Dipeptides
| Dipeptide | In Silico Solubility Prediction (Qualitative) | Experimental Solubility in Water (g/L at 25°C) |
| This compound | Predicted to have moderate solubility due to the presence of a hydrophobic (Isoleucine) and a polar (Serine) residue. | Data not readily available. |
| Ala-Ser | Predicted to be soluble. | 204.4[1] |
| Gly-Ser | Predicted to be highly soluble. | 216.1[1] |
| Val-Ser | Predicted to have moderate solubility. | Data not readily available, but expected to be lower than Ala-Ser and Gly-Ser due to the more hydrophobic Valine residue. |
Note: The NovoPro Bioscience peptide solubility prediction tool, which is suitable for short peptides, was identified as a potential tool. However, a direct prediction for this compound could not be generated without direct use of the web server. Based on general principles, peptides with a mix of hydrophobic and hydrophilic residues are expected to have moderate solubility[2][3].
Table 2: Comparison of Predicted and Experimental Stability for Dipeptides
| Dipeptide | In Silico Stability Prediction (Qualitative) | Experimental Half-life in Serum/Plasma |
| This compound | Prediction tools are not optimized for dipeptides. Based on general principles, dipeptides are susceptible to degradation by peptidases. | Data not readily available. |
| Generic Dipeptides | Not applicable. | Generally, dipeptides have short half-lives in biological fluids due to rapid enzymatic cleavage[4][5]. The exact half-life is sequence-dependent. Peptides are often more rapidly degraded in serum than in plasma[6]. |
Note: In silico tools like HLP (Half-Life Predictor) are designed for longer peptides and could not be used for this compound. Experimental studies consistently show that unmodified short peptides are rapidly cleared in vivo[4][5].
Table 3: Comparison of Predicted and Experimental Aggregation Propensity for Dipeptides
| Dipeptide | In Silico Aggregation Prediction (Qualitative) | Experimental Aggregation Behavior |
| This compound | Prediction tools are not suitable for dipeptides. The hydrophobic isoleucine residue may contribute to a slight aggregation tendency. | Data not readily available. |
| Diphenylalanine (FF) | N/A | Known to self-assemble into well-ordered nanostructures[7]. |
| General Dipeptides | Not applicable. | Aggregation is highly sequence-dependent. Hydrophobic interactions are a primary driver of aggregation[7][8]. |
Note: Aggregation prediction servers such as AggreProt and TANGO are designed to identify aggregation-prone regions in longer polypeptide chains and are not applicable to dipeptides.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data to validate or refute in silico predictions. Below are methodologies for key physicochemical property assessments.
Protocol for Peptide Solubility Assay
This protocol provides a general method for determining the solubility of a peptide in an aqueous buffer.
-
Preparation of Peptide Stock Solution:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of purified water or a chosen buffer (e.g., 100 µL of phosphate-buffered saline, pH 7.4).
-
Vortex the tube for 30 seconds to facilitate dissolution.
-
If the peptide does not dissolve, sonication for 5-10 minutes can be applied[3].
-
-
Serial Dilution and Observation:
-
Create a series of dilutions from the stock solution.
-
Visually inspect each dilution for any signs of precipitation or turbidity against a dark background.
-
The highest concentration that remains a clear solution is considered the solubility limit under those conditions.
-
-
Quantitative Analysis (Optional):
-
For a more precise measurement, the concentration of the supernatant of a saturated solution can be determined using techniques like UV-Vis spectroscopy (at a wavelength where the peptide absorbs, typically 214 nm or 280 nm if aromatic residues are present) or by amino acid analysis after hydrolysis.
-
Protocol for Peptide Stability in Serum
This protocol outlines a method to assess the stability of a peptide in the presence of serum proteases.
-
Preparation of Reagents:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer.
-
Thaw human serum and keep it on ice. Centrifuge the serum to remove any precipitates.
-
Prepare a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid) to stop the enzymatic reaction[9][10].
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with the serum to a final desired concentration (e.g., 100 µg/mL peptide in 50% serum).
-
Incubate the mixture at 37°C with gentle agitation[10].
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the degradation.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to precipitate the serum proteins.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
The half-life (t½) of the peptide can be calculated by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay curve.
-
Protocol for Peptide Aggregation Assay (Turbidity)
This protocol describes a simple method to monitor peptide aggregation by measuring the increase in turbidity of the solution.
-
Preparation of Peptide Solution:
-
Dissolve the peptide in the desired buffer to the final concentration for the assay. The buffer conditions (pH, ionic strength) can significantly influence aggregation[8].
-
-
Monitoring Aggregation:
-
Transfer the peptide solution to a cuvette or a microplate well.
-
Measure the absorbance (optical density) of the solution at a wavelength where the peptide does not absorb, typically between 340 and 600 nm, over time at a constant temperature (e.g., 37°C)[11].
-
An increase in absorbance indicates the formation of insoluble aggregates.
-
-
Data Analysis:
-
Plot the absorbance versus time. The rate of aggregation can be determined from the slope of the linear phase of the aggregation curve.
-
Mandatory Visualization
Workflow for Correlating In Silico Predictions with Experimental Data
Caption: Workflow for correlating in silico predictions with experimental data for peptides.
Hypothetical Signaling Pathway Influenced by this compound
Caption: Hypothetical signaling pathway initiated by the binding of this compound to a receptor.
References
- 1. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ile-Ser: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper disposal of Isoleucine-Serine (Ile-Ser), a dipeptide. While this compound is generally not classified as a hazardous substance, adherence to institutional and local regulations is paramount for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to conduct a risk assessment. Although dipeptides like this compound are typically non-hazardous, it is prudent to handle them with standard laboratory precautions.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety goggles.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should occur in a well-ventilated area.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state (liquid or solid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[2][3]
Step 1: Consult Institutional EHS Guidelines
Before proceeding, always consult your institution's EHS office for specific protocols regarding non-hazardous and peptide waste disposal.[2][3] Local regulations and institutional policies will ultimately dictate the acceptable disposal methods.
Step 2: Waste Segregation
Proper waste segregation is critical to ensure safety and reduce disposal costs. Do not mix non-hazardous waste with hazardous chemical waste.[4]
-
This compound Waste: Collect all waste containing this compound separately.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should also be segregated.
Step 3: Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound, such as buffers or reaction mixtures.
-
For Non-Hazardous Aqueous Solutions: Many institutions permit the disposal of small quantities of non-hazardous, water-soluble materials, such as amino acids and sugars, down the sanitary sewer with copious amounts of water.[4][5]
-
Procedure: Dilute the this compound solution with a large volume of water (at least 20 parts water) and pour it down the drain, followed by additional flushing with water.[6] The pH of the solution should be between 5 and 9 before disposal.[6]
-
Caution: Never dispose of concentrated solutions or solutions containing other hazardous materials down the drain.[2][6]
-
-
For Solutions Requiring EHS Disposal: If your institution's policy treats all chemical waste, including peptides, as hazardous, or if the solution contains other hazardous components, it must be collected for EHS pickup.
Step 4: Disposal of Solid this compound Waste
Solid waste includes unused this compound powder and materials contaminated with this compound.
-
Unused this compound Powder:
-
Non-Hazardous Disposal: If permitted by your institution, small quantities of non-hazardous solid waste may be disposed of in the regular trash. However, it should not be placed in laboratory trash cans that are handled by custodial staff.[8] Direct disposal into an outside dumpster may be the required procedure.[8]
-
EHS Disposal: For a more cautious approach, or if required by your institution, collect solid this compound waste in a designated, labeled, and sealed container for EHS pickup.[1]
-
-
Contaminated Solid Waste (Gloves, Pipette Tips, etc.):
-
These materials should be collected in a designated waste container that is clearly labeled.[3] Depending on institutional policy, this may be disposed of as regular laboratory waste or as chemical waste through EHS.
-
Step 5: Disposal of Empty Containers
Empty vials and containers that held this compound should be properly decontaminated before disposal.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., water).[9] The rinsate should be disposed of according to the liquid waste procedures outlined above. After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle as per institutional guidelines.[8][9]
Quantitative Data Summary
Since this compound is a non-hazardous dipeptide, specific quantitative disposal limits are generally not provided. However, general guidelines for non-hazardous waste disposal can be summarized as follows:
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Sewer Disposal | 5 - 9 | [6] |
| Dilution for Sewer Disposal | Flush with at least 20 parts water | [6] |
| Concentrated Acid/Base Neutralization Limit | Quantities over 25 ml should be managed by EHS | [6] |
Experimental Protocols
The disposal procedures outlined above are based on general best practices for laboratory chemical waste and do not originate from a specific experimental protocol for this compound.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sfasu.edu [sfasu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Ile-Ser
For researchers, scientists, and drug development professionals, the safe and efficient handling of peptides such as Isoleucyl-Serine (Ile-Ser) is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to ensure a secure laboratory environment and maintain research integrity.
Data Presentation
| Property | L-Isoleucine | L-Serine | This compound (Calculated/Inferred) |
| Molecular Formula | C₆H₁₃NO₂ | C₃H₇NO₃ | C₉H₁₈N₂O₄[1] |
| Molecular Weight | 131.17 g/mol | 105.09 g/mol | 218.25 g/mol [1] |
| Appearance | White crystalline powder[2] | White crystalline powder | White to off-white powder |
| Odor | Odorless[2] | Odorless | Odorless |
| Solubility in Water | Slightly soluble | Soluble | Expected to be soluble |
| Hazard Classification | Not classified as hazardous[2][3] | Not classified as hazardous[4] | Not expected to be hazardous |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.
-
Hand Protection: Disposable nitrile gloves are required to prevent skin contact.
-
Eye and Face Protection: Safety glasses with side shields are mandatory to protect against accidental splashes or airborne particles.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating significant amounts of dust, a dust mask or an N95 respirator should be considered.[5]
-
Foot Protection: Closed-toe shoes must be worn in the laboratory at all times.
Experimental Protocols
Below is a detailed methodology for the safe handling and preparation of an this compound solution.
Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker or flask of appropriate size, and a magnetic stir bar and stir plate.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined above.
-
-
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weigh paper. Avoid creating dust. If dust is generated, ensure adequate ventilation.
-
Record the exact weight of the this compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound powder into the beaker or flask.
-
Add the desired solvent (e.g., deionized water, buffer solution) to the beaker.
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Turn on the stir plate and allow the solution to mix until the this compound is completely dissolved. Gentle heating may be applied if necessary, depending on the experimental requirements.
-
-
Post-Procedure:
-
Once the this compound is dissolved, label the container with the compound name, concentration, solvent, and date of preparation.
-
Clean the spatula and work area thoroughly.
-
Dispose of any contaminated materials, such as the weigh paper and gloves, in the appropriate waste container.
-
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe and compliant laboratory.
Spill Response
In the event of a spill:
-
Alert personnel in the immediate area.
-
For a solid spill: Gently cover the powder with a damp paper towel to avoid raising dust. Wipe up the material and place it in a sealed container for disposal.
-
For a liquid spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with an appropriate cleaning agent and wipe it down.
-
Dispose of all contaminated materials as non-hazardous waste, unless mixed with a hazardous substance.
Disposal Plan
As this compound is not considered hazardous, the disposal procedures are straightforward but should always be in accordance with institutional and local regulations.
-
Solid Waste: Unused this compound powder and contaminated solid waste (e.g., gloves, weigh paper, pipette tips) should be collected in a designated and clearly labeled waste container. This can typically be disposed of as non-hazardous solid waste.
-
Liquid Waste: Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous chemicals. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on aqueous waste disposal.
-
Empty Containers: Empty containers that held this compound should be rinsed with a suitable solvent, and the rinsate disposed of as aqueous waste. The empty and rinsed container can then be discarded in the regular trash or recycling, depending on the container material.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
